molecular formula C19H38O4 B15548695 Methyl threo-9,10-Dihydroxyoctadecanoate

Methyl threo-9,10-Dihydroxyoctadecanoate

Cat. No.: B15548695
M. Wt: 330.5 g/mol
InChI Key: RITHLQKJQSKUAO-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl threo-9,10-Dihydroxyoctadecanoate is a useful research compound. Its molecular formula is C19H38O4 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (9R,10R)-9,10-dihydroxyoctadecanoate

InChI

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3/t17-,18-/m1/s1

InChI Key

RITHLQKJQSKUAO-QZTJIDSGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl threo-9,10-Dihydroxyoctadecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester. While specific research on this particular molecule is limited, its structural similarity to other biologically active fatty acid derivatives suggests potential applications in drug development, particularly in the realm of anti-inflammatory therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities and the experimental methods to assess them.

Chemical and Physical Properties

This compound, also known as methyl threo-9,10-dihydroxystearate, is a C19 fatty acid methyl ester. The "threo" designation refers to the relative stereochemistry of the two hydroxyl groups on carbons 9 and 10.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3639-31-4[1]
Molecular Formula C₁₉H₃₈O₄[1]
Molecular Weight 330.5 g/mol [1]
Appearance Solid[2]
Purity >98% (commercially available)[1]
Storage Freezer, in solution[1]
IUPAC Name methyl (9R,10R)-rel-9,10-dihydroxyoctadecanoate[1]

Table 2: Spectroscopic and Chromatographic Data

Data TypeKey FeaturesReference
GC-MS Available in public databases like SpectraBase.
IR Spectrum Available in the NIST WebBook.
¹³C NMR Data available in PubChem.
UPLC Can be analyzed using a C18 column.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the dihydroxylation of methyl oleate (B1233923). This process typically involves a two-step reaction: epoxidation of the double bond followed by hydrolysis of the epoxide.

Experimental Protocol: Synthesis via Epoxidation and Hydrolysis

This protocol is a composite based on established methods for the hydroxylation of unsaturated fatty acid esters.

Materials:

Procedure:

  • Epoxidation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl oleate in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a pre-mixed solution of formic acid and hydrogen peroxide to the stirred solution of methyl oleate. The reaction is exothermic and the temperature should be maintained below 25°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

    • Extract the organic layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 9,10-epoxyoctadecanoate.

  • Hydrolysis:

    • Dissolve the crude epoxide in a mixture of tetrahydrofuran (B95107) and water.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Methyl Oleate Methyl Oleate Epoxidation Reaction Epoxidation Reaction Methyl Oleate->Epoxidation Reaction Formic Acid / H2O2 Formic Acid / H2O2 Formic Acid / H2O2->Epoxidation Reaction Methyl 9,10-epoxyoctadecanoate Methyl 9,10-epoxyoctadecanoate Epoxidation Reaction->Methyl 9,10-epoxyoctadecanoate Hydrolysis Reaction Hydrolysis Reaction Methyl 9,10-epoxyoctadecanoate->Hydrolysis Reaction H2O, H+ This compound (Crude) This compound (Crude) Hydrolysis Reaction->this compound (Crude) Column Chromatography Column Chromatography This compound (Crude)->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are scarce, the presence of hydroxylated fatty acid moieties suggests potential anti-inflammatory properties. Many fatty acid derivatives are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Fatty acid derivatives can inhibit this pathway at various points, for instance, by preventing IκB degradation.

Diagram 2: NF-κB Signaling Pathway

NFkB_Pathway Pro-inflammatory Stimulus (LPS) Pro-inflammatory Stimulus (LPS) IKK Complex IKK Complex Pro-inflammatory Stimulus (LPS)->IKK Complex IκB IκB IKK Complex->IκB phosphorylates Potential Inhibition Point X IKK Complex->Potential Inhibition Point IκB Degradation IκB Degradation IκB->IκB Degradation NF-κB NF-κB NF-κB Translocation NF-κB Translocation NF-κB->NF-κB Translocation IκB Degradation->NF-κB releases Nucleus Nucleus NF-κB Translocation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Potential Inhibition Point X MAPKK->Potential Inhibition Point Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) activates Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

References

An In-depth Technical Guide to Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester that has garnered interest in various scientific fields, including lipidomics and material science. Its vicinal diol structure, derived from the oxidation of oleic acid, provides a platform for further chemical modifications and imparts specific physical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a C19 fatty acid methyl ester. The presence of two hydroxyl groups in the threo configuration on the C9 and C10 positions of the octadecanoate chain is a defining characteristic of this molecule.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference
IUPAC Name methyl 9,10-dihydroxyoctadecanoate[1]
Synonyms Methyl threo-9,10-dihydroxystearate, threo-9,10-Dihydroxyoctadecanoic acid methyl ester[2]
CAS Number 3639-31-4[2]
Molecular Formula C₁₉H₃₈O₄[1][2][3]
Molecular Weight 330.5 g/mol [1][3]
Physical State Solid[2]
Melting Point 69-70 °C
Boiling Point 443.1 °C at 760 mmHg
Density 0.968 g/cm³
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)
Purity >98% (commercially available)[2][3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process starting from methyl oleate (B1233923), the methyl ester of oleic acid.

  • Epoxidation of Methyl Oleate: The first step is the epoxidation of the double bond in methyl oleate to form methyl 9,10-epoxyoctadecanoate. This reaction is typically carried out using a peroxy acid, such as peroxyformic acid or peroxyacetic acid, generated in situ.

  • Hydrolysis of the Epoxide: The subsequent step involves the acid-catalyzed hydrolysis of the epoxide ring. The ring-opening of the epoxide by a water molecule results in the formation of the vicinal diol. The threo stereochemistry is a result of the anti-addition of the hydroxyl groups during the hydrolysis of the cis-epoxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl oleate

  • Formic acid

  • Hydrogen peroxide (30%)

  • Diethyl ether

  • Sodium bicarbonate

  • Anhydrous sodium sulfate (B86663)

  • Hexane

  • Ethyl acetate

Procedure:

  • Epoxidation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl oleate in diethyl ether. Cool the solution in an ice bath. Slowly add formic acid, followed by the dropwise addition of hydrogen peroxide while maintaining the temperature below 10 °C. Stir the reaction mixture vigorously for 2-4 hours.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain crude methyl 9,10-epoxyoctadecanoate.

  • Hydrolysis: Dissolve the crude epoxide in a mixture of acetone (B3395972) and water. Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid. Heat the mixture to reflux and stir for 1-2 hours.

  • Purification: After cooling to room temperature, neutralize the reaction mixture with a weak base. Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound.

Synthesis_Workflow cluster_epoxidation Epoxidation cluster_hydrolysis Hydrolysis cluster_purification Purification MethylOleate Methyl Oleate Epoxide Methyl 9,10-epoxyoctadecanoate MethylOleate->Epoxide Epoxidation PeroxyAcid Peroxy Acid (e.g., in situ HCOOH/H₂O₂) PeroxyAcid->Epoxide Product Methyl threo-9,10- Dihydroxyoctadecanoate Epoxide->Product Hydrolysis AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Product Water Water Water->Product Recrystallization Recrystallization Product->Recrystallization

Caption: Synthetic workflow for this compound.

Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound
TechniqueKey Features and Observations
Mass Spectrometry (MS) Molecular Ion (M+): m/z 330. Characteristic fragmentation patterns include the loss of water (m/z 312) and cleavage between the two hydroxylated carbons.
¹H Nuclear Magnetic Resonance (NMR) Signals corresponding to the methyl ester protons (~3.6 ppm), methine protons adjacent to the hydroxyl groups (~3.4 ppm), and the long aliphatic chain protons (multiple signals between 0.8 and 2.3 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Carbonyl carbon of the ester (~174 ppm), carbons bearing the hydroxyl groups (~75 ppm), and aliphatic carbons (ranging from ~14 to ~34 ppm).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption peak around 1740 cm⁻¹ due to the C=O stretching of the ester group. C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region.

Potential Biological Significance and Signaling

While specific signaling pathways directly involving this compound are not extensively documented, fatty acids and their derivatives are known to play crucial roles in cellular signaling. Dihydroxy fatty acids can be generated endogenously and may act as signaling molecules in various physiological and pathological processes.

Fatty acids can modulate the activity of key signaling proteins, including protein kinases and G-protein coupled receptors. They can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins. Furthermore, some dihydroxy fatty acids have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling cascades.

Fatty_Acid_Signaling Extracellular Extracellular Dihydroxy Fatty Acid MembraneReceptor Membrane Receptor (e.g., GPCR) Extracellular->MembraneReceptor PKC Protein Kinase C (PKC) MembraneReceptor->PKC activates Intracellular Intracellular Dihydroxy Fatty Acid Intracellular->PKC modulates MAPK MAPK Pathway PKC->MAPK activates TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) MAPK->TranscriptionFactors activates GeneExpression Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactors->GeneExpression regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Generalized fatty acid signaling pathway.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its synthesis from readily available methyl oleate makes it an accessible compound for research and development. While its specific biological roles are still under investigation, its structural similarity to other known signaling lipids suggests potential involvement in various cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related dihydroxy fatty acid derivatives. Further studies are warranted to fully elucidate its biological functions and potential therapeutic applications.

References

Unveiling the Bioactivity of Methyl threo-9,10-Dihydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester whose biological activities remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the currently limited information, drawing primarily from studies on its corresponding free acid, 9,10-dihydroxystearic acid. The available data points towards a potential role in glucose metabolism, possibly mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document aims to provide a foundational resource for researchers interested in the therapeutic potential of this compound, while highlighting the significant gaps in our current understanding that warrant further investigation.

Chemical Identity of this compound

This compound is the methyl ester of threo-9,10-dihydroxyoctadecanoic acid. Key identifiers for this compound are presented in Table 1.

PropertyValue
CAS Number 3639-31-4[1]
Molecular Formula C₁₉H₃₈O₄[1]
Molecular Weight 330.5 g/mol [1]
Synonyms Methyl threo-9,10-dihydroxystearate, rel-Methyl (9R,10R)-9,10-dihydroxyoctadecanoate[1]

Biological Activity: Insights from 9,10-Dihydroxystearic Acid

Direct studies on the biological activity of this compound are scarce. However, research on its free acid counterpart, 9,10-dihydroxystearic acid (DHSA), provides the most relevant biological context. It is important to note that the stereochemistry (threo or erythro) of the DHSA used in these studies was not specified.

A key study investigated the effects of DHSA on glucose metabolism in KKAy diabetic mice, a model for type 2 diabetes. The findings suggest that DHSA may improve glucose tolerance and insulin (B600854) sensitivity.

Effects on Glucose Metabolism and Insulin Sensitivity

In a study involving KKAy diabetic mice fed a high-fat diet, the inclusion of 4% DHSA in the diet resulted in significant improvements in glucose metabolism compared to control groups.

Table 2: Quantitative Data on the Effects of 9,10-Dihydroxystearic Acid (DHSA) on Glucose Metabolism in KKAy Mice

Parameter4% DHSA Diet GroupControl GroupsSignificance
Blood Glucose at 0.5h (Glucose Tolerance Test) Significantly lowerHigherP < 0.05[2]
Blood Glucose at 1h (Glucose Tolerance Test) Significantly lowerHigherP < 0.05[2]
Area Under Glucose Curve Significantly lowerHigherNot specified[2]
Blood Glucose at 0.5h (Insulin Sensitivity Test) LowerHigherP < 0.05[2]
Blood Glucose at 1h (Insulin Sensitivity Test) LowerHigherP < 0.05[2]
Body Weight Much lowerHigherP < 0.05[2]

These results indicate that DHSA enhances the body's ability to manage blood glucose levels and improves its response to insulin.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

The same study explored the mechanism behind the observed metabolic improvements and found that DHSA can activate PPARγ in a dose-dependent manner in CV-1 cells, although this activation was weaker than that of the well-known PPARγ agonist, rosiglitazone.[2] No activation of PPARα was observed.[2]

Table 3: PPAR Activation by 9,10-Dihydroxystearic Acid (DHSA)

PPAR SubtypeConcentration Range for ActivationObservation
PPARγ 50 - 100 µmol/LDose-dependent activation[2]
PPARα Not specifiedNo activation observed[2]

The activation of PPARγ is a known mechanism for improving insulin sensitivity, suggesting that this is a plausible pathway for the biological effects of DHSA.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, based on the study of DHSA, a representative protocol for a PPARγ activation assay is provided below.

Representative Protocol: PPARγ Activation Assay in CV-1 Cells

Objective: To determine the ability of a test compound to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

Cell Line: CV-1 (African green monkey kidney fibroblast)

Materials:

  • CV-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Expression vectors for human PPARγ and its heterodimeric partner Retinoid X Receptor (RXR)

  • A reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Test compound (this compound)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture: Culture CV-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Seed cells in 24-well plates. Co-transfect the cells with the PPARγ expression vector, RXR expression vector, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control and a positive control (rosiglitazone).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold activation relative to the vehicle control.

Signaling Pathways and Logical Relationships

Based on the available data for 9,10-dihydroxystearic acid, a proposed signaling pathway for its metabolic effects is centered on the activation of PPARγ.

PPAR_gamma_pathway Compound Methyl threo-9,10- Dihydroxyoctadecanoate (or its active metabolite) PPARg PPARγ Compound->PPARg Activation Cell_Membrane PPRE PPRE PPARg->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates Metabolic_Effects Improved Insulin Sensitivity & Glucose Tolerance Gene_Expression->Metabolic_Effects Leads to

Caption: Proposed signaling pathway for the metabolic effects of this compound, extrapolated from data on 9,10-dihydroxystearic acid.

The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Test Compound (this compound) Cell_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assays Target_Assays Target-Based Assays (e.g., PPARγ Activation) Compound->Target_Assays Data_Analysis Data Analysis (IC50, EC50) Cell_Assays->Data_Analysis Target_Assays->Data_Analysis Animal_Model Disease Model (e.g., KKAy mice) Data_Analysis->Animal_Model Promising Results Treatment Compound Administration Animal_Model->Treatment Efficacy_Testing Efficacy & PK/PD Studies Treatment->Efficacy_Testing

Caption: A generalized experimental workflow for evaluating the biological activity of a novel compound.

Future Directions and Conclusion

The biological activity of this compound is a nascent field of study. The preliminary evidence from its free acid suggests a potential therapeutic application in metabolic disorders such as type 2 diabetes. However, a significant amount of research is required to substantiate this.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties, which are common among other fatty acid methyl esters.

  • Stereospecific Analysis: Investigating the biological activities of both the threo and erythro isomers to understand the role of stereochemistry in its potential effects.

  • Mechanism of Action: Elucidating the precise molecular mechanisms, including confirming its interaction with PPARγ and exploring other potential cellular targets.

  • Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting toxicological studies to assess the safety of the compound.

References

An In-depth Technical Guide to Methyl threo-9,10-Dihydroxyoctadecanoate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxy fatty acid methyl ester that has garnered interest in the field of oleochemistry. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation from methyl oleate (B1233923) are presented, along with a summary of its key characterization data. While the biological activities of many dihydroxy fatty acids are under investigation, specific signaling pathways and pharmacological effects attributed directly to this compound remain an area for future research.

Introduction

This compound is the methyl ester of threo-9,10-dihydroxyoctadecanoic acid. The "threo" designation refers to the stereochemistry at the C9 and C10 positions, indicating that the two hydroxyl groups are on opposite sides of the carbon chain in a Fischer projection. This compound is a derivative of oleic acid, a ubiquitous monounsaturated fatty acid. The introduction of vicinal diols into the long alkyl chain of oleic acid significantly alters its physical and chemical properties, opening avenues for its use as a chemical intermediate in the synthesis of various products, including polymers and lubricants. While its parent acid, 9,10-dihydroxyoctadecanoic acid, has been identified in some natural sources, the methyl ester is primarily a synthetic compound.[1]

Discovery and History

The history of this compound is intrinsically linked to the study of the oxidation of unsaturated fatty acids. While a definitive first synthesis of the methyl ester is not readily apparent in easily accessible literature, the foundational work on its parent acid, 9,10-dihydroxyoctadecanoic acid, was laid in the early 20th century. A significant early contribution to the understanding of the stereoisomers of 9,10-dihydroxystearic acid was made by G. King in 1938. His work on the oxidation of these diols was crucial in elucidating their structure and stereochemistry.

The development of modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been instrumental in the definitive characterization of this compound and its stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3639-31-4[2][3]
Molecular Formula C₁₉H₃₈O₄[2][3]
Molecular Weight 330.50 g/mol [2][3]
Appearance Solid
Purity >98% (commercially available)[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from methyl oleate: epoxidation followed by acid-catalyzed hydrolysis of the resulting epoxide. The anti-hydroxylation achieved through this method stereoselectively yields the threo isomer.

Experimental Protocol: Synthesis from Methyl Oleate

This protocol details a representative procedure for the laboratory-scale synthesis of this compound.

Step 1: Epoxidation of Methyl Oleate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl oleate (1 equivalent) in an appropriate solvent such as dichloromethane (B109758) or toluene.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), in the same solvent from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl oleate) is consumed.

  • Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 9,10-epoxyoctadecanoate.

Step 2: Acid-Catalyzed Hydrolysis of Methyl 9,10-Epoxyoctadecanoate

  • Reaction Setup: Dissolve the crude methyl 9,10-epoxyoctadecanoate in a mixture of a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the ring-opening can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Recent advancements have explored the use of recyclable catalysts, such as tungsten-based catalysts with hydrogen peroxide, to achieve high yields (up to 98%) of the dihydroxylated product.[4]

Synthesis Workflow

Synthesis_Workflow methyl_oleate Methyl Oleate epoxidation Epoxidation (e.g., m-CPBA) methyl_oleate->epoxidation epoxide Methyl 9,10-Epoxyoctadecanoate epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis epoxide->hydrolysis product This compound hydrolysis->product

Figure 1: General workflow for the synthesis of this compound from methyl oleate.

Characterization Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to the methoxy (B1213986) group protons, the long alkyl chain protons, and characteristic signals for the protons on the carbons bearing the hydroxyl groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the alkyl chain, and distinct signals for the two carbons attached to the hydroxyl groups.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5][6]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and a strong absorption around 1740 cm⁻¹ for the C=O stretching of the ester group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities or the involvement in signaling pathways of this compound. However, the broader class of dihydroxy fatty acids is known to possess a range of biological effects. For instance, some dihydroxy fatty acids are involved in inflammatory processes and cellular signaling. Further research is required to determine if this compound exhibits any significant pharmacological or physiological effects.

Biological_Activity compound This compound activity Specific Biological Activity (Currently Undetermined) compound->activity pathway Signaling Pathway Involvement (Currently Undetermined) compound->pathway

Figure 2: Current understanding of the biological role of this compound.

Conclusion and Future Directions

This compound is a well-characterized oleochemical derivative with established synthetic routes. Its physicochemical properties make it a potentially valuable building block for various industrial applications. The primary knowledge gap lies in its biological function. Future research should focus on a systematic evaluation of its bioactivity, including its effects on various cell lines, enzymatic activities, and potential involvement in cellular signaling cascades. Such studies would be crucial for unlocking its potential in the fields of drug development and biomedical research.

References

An In-depth Technical Guide to the Physical Properties of Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester, a class of compounds gaining interest in various scientific fields, including pharmaceuticals and material science. Understanding its physical properties is fundamental for its application in drug formulation, synthesis of novel biomaterials, and as a standard in analytical chemistry. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is the methyl ester of threo-9,10-dihydroxyoctadecanoic acid. The "threo" configuration describes the relative stereochemistry of the two hydroxyl groups on the fatty acid chain.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
CAS Number 3639-31-4[1][2]
Molecular Formula C₁₉H₃₈O₄[1]
Molecular Weight 330.5 g/mol [1]
Appearance Solid[1]
Purity >98% (commercially available)[1]
Synonyms Methyl threo-9,10-dihydroxystearate, rel-Methyl (9R,10R)-9,10-dihydroxyoctadecanoate[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of Methyl 9,10-dihydroxyoctadecanoate. It is important to note that some reported values may not specify the stereoisomer (threo vs. erythro), and are listed under the general CAS number 1115-01-1.

Table 2: Quantitative Physical Properties of Methyl 9,10-Dihydroxyoctadecanoate

PropertyValueExperimental ConditionsSource
Melting Point 69-70 °CNot specified
Boiling Point 443.1 °Cat 760 mmHg
Density 0.968 g/cm³Not specified
Solubility Slightly soluble in Chloroform and Methanol (with heating)Not specified
Flash Point 143.2 °CNot specified
Vapor Pressure 1.03E-09 mmHgat 25°C
Refractive Index 1.467Not specified

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are based on established methodologies for fatty acid methyl esters.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method provides a precise determination of the melting point and the enthalpy of fusion.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a controlled rate, typically 2-5 °C/min, through its melting range.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

  • Calibrate the instrument using certified standards (e.g., indium) before the measurement.

Determination of Density using an Oscillating U-tube Densitometer

This method allows for precise and rapid density measurements of liquid samples.

Materials and Equipment:

  • This compound sample (melted if solid at room temperature)

  • Oscillating U-tube densitometer

  • Constant temperature bath

  • Syringes for sample injection

  • High-purity water and air for calibration

Procedure:

  • If the sample is solid, melt it by heating to a temperature just above its melting point.

  • Calibrate the densitometer at the desired measurement temperature using dry air and high-purity water.

  • Inject the molten sample into the oscillating U-tube, ensuring no air bubbles are present.

  • Allow the sample to thermally equilibrate within the instrument.

  • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density.

  • Record the density reading. Repeat the measurement to ensure reproducibility.

Determination of Solubility by the Slow-Stirring Method

This method is suitable for determining the aqueous solubility of sparingly soluble compounds, minimizing the formation of emulsions or suspensions that can lead to overestimation.

Materials and Equipment:

  • This compound sample

  • High-purity water

  • Stirring plate with precise speed control

  • Teflon-coated magnetic stir bars

  • Constant temperature water bath or incubator

  • Glass vials with Teflon-lined caps

  • Centrifuge

  • Analytical method for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Add an excess amount of the solid sample to a glass vial containing a known volume of water.

  • Place a small magnetic stir bar in the vial.

  • Seal the vial and place it in a constant temperature bath on a stirring plate.

  • Stir the mixture at a slow, controlled rate (e.g., 50-100 rpm) to facilitate dissolution without creating a vortex or mechanical dispersion of the solid.

  • Allow the mixture to equilibrate for an extended period (e.g., 24-72 hours), until the concentration of the dissolved substance in the aqueous phase remains constant.

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample from the clear aqueous phase.

  • Centrifuge the sample to remove any remaining suspended microparticles.

  • Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method.

Spectral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Materials and Equipment:

  • This compound sample

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a polar-phase column for FAMEs)

  • Helium carrier gas

  • Solvent for sample dissolution (e.g., hexane (B92381) or heptane)

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Set the GC-MS operating conditions:

    • Injector temperature: Typically 250°C.

    • Oven temperature program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 250-280°C) to ensure elution of the compound.

    • Carrier gas flow rate: Typically 1-2 mL/min.

    • MS parameters: Set the ionization mode (e.g., electron ionization at 70 eV) and mass scan range (e.g., m/z 50-500).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The compound will be separated on the column based on its volatility and interaction with the stationary phase.

  • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum that is characteristic of the compound's structure.

  • The retention time and mass spectrum are used to identify and confirm the presence of this compound.

Synthesis and Characterization Workflow

In the absence of a defined signaling pathway, a logical workflow for the synthesis and characterization of this compound is presented. This workflow is a common practice in chemical research and drug development.

Synthesis_and_Characterization_Workflow Start Starting Material (Methyl Oleate) Synthesis Synthesis: Hydroxylation of Double Bond Start->Synthesis Reagents Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Physical_Characterization Physical Property Characterization Purification->Physical_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final_Product Pure Methyl threo-9,10- Dihydroxyoctadecanoate Structure_Confirmation->Final_Product Melting_Point Melting Point (DSC) Physical_Characterization->Melting_Point Density Density (Densitometer) Physical_Characterization->Density Solubility Solubility (Slow-Stir) Physical_Characterization->Solubility Physical_Characterization->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the physical properties of this compound, catering to the needs of researchers and professionals in drug development and related scientific disciplines. The tabulated data allows for quick reference, while the detailed experimental protocols offer practical guidance for the in-house determination of these crucial parameters. The provided workflow illustrates a standard procedure for obtaining and verifying the quality of this compound for further research and application. As research into dihydroxylated fatty acids continues, a thorough understanding of their fundamental physical properties will be paramount in unlocking their full potential.

References

An In-depth Technical Guide to Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester, a derivative of stearic acid. As a member of the fatty acid ester family, it holds potential for investigation in various scientific domains, including materials science and biomedical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, based on the current scientific literature.

Chemical and Physical Properties

This compound is characterized by a long aliphatic chain with two hydroxyl groups on adjacent carbons (C9 and C10) in a threo configuration. The presence of the methyl ester group at the carboxylic acid end enhances its lipophilicity compared to the parent acid.

PropertyValueReferences
Molecular Formula C₁₉H₃₈O₄[1][2]
Molecular Weight 330.5 g/mol [1][2]
CAS Number 3639-31-4[1]
Appearance Solid[3]
Purity >98% (as commercially available)[1][3]
Solubility Soluble in organic solvents.[3]

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from methyl oleate (B1233923), the methyl ester of oleic acid. The key steps involve the epoxidation of the double bond in methyl oleate, followed by the hydrolysis of the resulting epoxide.

Experimental Protocol: A General Approach

While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory's setup, the general methodology involves:

  • Epoxidation of Methyl Oleate: Methyl oleate is reacted with an oxidizing agent, such as a peroxy acid (e.g., peroxyformic acid or peroxyacetic acid), to form methyl 9,10-epoxyoctadecanoate. This reaction is typically carried out in an organic solvent.

  • Hydrolysis of the Epoxide: The formed epoxide is then subjected to hydrolysis. This step can be catalyzed by an acid or, in some methodologies, by a solid catalyst like neutral alumina. The hydrolysis opens the epoxide ring to form the vicinal diol. The stereochemistry of the diol (threo or erythro) can be influenced by the reaction conditions and the stereochemistry of the starting epoxide. Specifically, the hydrolysis of a cis-epoxide typically yields the threo-diol.

The final product, this compound, is then purified from the reaction mixture using techniques such as crystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from methyl oleate.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product cluster_purification Purification MethylOleate Methyl Oleate Epoxidation Epoxidation (e.g., with peroxy acid) MethylOleate->Epoxidation Epoxide Methyl 9,10-epoxyoctadecanoate Epoxidation->Epoxide Hydrolysis Hydrolysis (e.g., acid-catalyzed) Purification Crystallization or Chromatography Hydrolysis->Purification Epoxide->Hydrolysis FinalProduct Methyl threo-9,10- Dihydroxyoctadecanoate Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Areas for Future Research

Currently, there is a lack of published data on the specific biological activities of this compound. However, the broader class of fatty acid methyl esters and related hydroxylated fatty acids has been the subject of numerous studies, suggesting potential avenues for future investigation.

It is important to note that the following discussion is based on related compounds and should not be interpreted as established activities of this compound.

Anti-inflammatory Potential

Some hydroxylated fatty acid derivatives have demonstrated anti-inflammatory properties. For instance, studies on other structurally similar compounds have shown inhibitory effects on inflammatory pathways. Research into the potential of this compound to modulate inflammatory responses, for example, in lipopolysaccharide (LPS)-stimulated macrophages, could be a valuable area of exploration.

Anticancer Potential

Various fatty acid methyl esters isolated from natural sources have been reported to exhibit cytotoxic effects against different cancer cell lines. Future studies could investigate the potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cell models.

Antimicrobial Activity

Fatty acids and their esters are known to possess antimicrobial properties. It would be of interest to screen this compound against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. However, its biological functions remain largely unexplored. For researchers and professionals in drug development, this presents an opportunity. The established synthetic routes provide a clear path to obtaining the compound for biological screening. Based on the activities of related molecules, initial investigations into its anti-inflammatory, anticancer, and antimicrobial properties are warranted. Such studies will be crucial in elucidating the potential of this compound as a bioactive molecule and may pave the way for its application in the pharmaceutical and other life science industries.

References

The Stereochemistry of Dihydroxyoctadecanoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Separation, and Biological Significance for Drug Development Professionals

Dihydroxyoctadecanoates, a class of oxidized fatty acids, are emerging as molecules of significant interest in biomedical research and drug development. Their stereochemistry, arising from the presence of two chiral centers, plays a pivotal role in their biological activity, making the understanding and control of their three-dimensional structure paramount. This technical guide provides a comprehensive overview of the stereochemistry of dihydroxyoctadecanoates, detailing their synthesis, stereoselective separation, and the influence of their isomeric forms on biological pathways, particularly those relevant to inflammation and metabolic diseases.

Stereoisomers of Dihydroxyoctadecanoic Acid

Dihydroxyoctadecanoic acids, commonly derived from the dihydroxylation of oleic acid, possess two stereocenters, typically at carbons 9 and 10. This results in the potential for four stereoisomers: the enantiomeric pair of threo diastereomers, (9R,10R)- and (9S,10S)-dihydroxyoctadecanoic acid, and the enantiomeric pair of erythro diastereomers, (9R,10S)- and (9S,10R)-dihydroxyoctadecanoic acid. The threo and erythro nomenclature describes the relative configuration of the two hydroxyl groups.

Synthesis and Stereocontrol

The generation of specific stereoisomers of dihydroxyoctadecanoates can be achieved through various synthetic strategies, with the dihydroxylation of oleic acid being a common starting point. The choice of oxidizing agent and reaction conditions dictates the diastereoselectivity of the reaction.

Synthesis of erythro-9,10-Dihydroxyoctadecanoic Acid:

A common method for the synthesis of the erythro diastereomer involves the oxidation of oleic acid with potassium permanganate (B83412) (KMnO4) under alkaline conditions. This reaction proceeds via a syn-addition of the hydroxyl groups to the double bond.

Experimental Protocol: Synthesis of erythro-9,10-Dihydroxyoctadecanoic Acid

Materials:

  • Oleic acid (technical grade, 90%)

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (concentrated, 36%)

  • Sodium sulfite (B76179) or sodium disulfite

  • Petroleum ether (boiling point 60-80 °C)

  • Ethanol

Procedure:

  • A solution of sodium hydroxide in water is prepared in a large beaker equipped with a magnetic stirrer.

  • Oleic acid is added to the NaOH solution, and the mixture is heated with stirring until a clear solution is formed.

  • The solution is then diluted with ice-cold water.

  • A 1% potassium permanganate solution is added to the stirred mixture over one minute, maintaining the temperature at 10 °C.

  • After five minutes, solid sodium sulfite is added to reduce the excess potassium permanganate.

  • The solution is then acidified with concentrated hydrochloric acid, resulting in a colorless solution with a fluffy precipitate.

  • The precipitate is collected by suction filtration and dried.

  • The crude product is washed with petroleum ether to remove unreacted saturated fatty acids.

  • The dihydroxyoctadecanoic acid is then recrystallized from ethanol.

Diastereoselectivity in Dihydroxylation:

The diastereomeric ratio of diol to epoxide formed during the hydroxylation of oleate (B1233923) esters is influenced by the reaction conditions and the nature of the ester itself. The following table summarizes the diol/epoxide ratios obtained under modified Prilezhaev reaction conditions.

Substrate (Ester of Oleic Acid)Diol/Epoxide Ratio (%)
Methyl Oleate>99.0 / <1.0
Ethyl Oleate70.9 / 29.1
n-Propyl Oleate61.3 / 38.7
n-Butyl Oleate26.0 / 74.0
2-Ethyl-1-hexyl Oleate5.0 / 95.0

Data adapted from a study on the size selectivity in the hydroxylation of esters of unsaturated fatty acids.[1]

Stereoselective Separation

Due to the challenges in achieving complete stereoselectivity in synthesis, the separation of the resulting stereoisomers is often a necessary and critical step. Chiral chromatography and enzymatic resolution are two powerful techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) and the mobile phase composition are crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including fatty acid derivatives.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a set of chiral columns with broad applicability, such as those with cellulose and amylose-based stationary phases.

  • Mobile Phase Scouting:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds like dihydroxyoctadecanoic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary.

    • Reversed Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) can also be explored.

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Diol:

  • Enzyme and Acyl Donor Selection: Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors (e.g., vinyl acetate, isopropenyl acetate) to identify the most effective combination for the desired resolution.

  • Reaction Setup: Dissolve the racemic dihydroxyoctadecanoate in a suitable organic solvent. Add the selected lipase (B570770) and acyl donor.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The resulting mixture of the acylated product and the unreacted diol can then be separated by column chromatography.

Biological Activity and Stereochemistry

The stereochemistry of dihydroxyoctadecanoates has a profound impact on their biological activity. Different stereoisomers can exhibit distinct potencies and even opposing effects on biological targets. This is particularly relevant in the context of inflammation, where these molecules can modulate the activity of key enzymes and receptors.

Anti-inflammatory Activity

Dihydroxy-fatty acids are known to possess anti-inflammatory properties. For instance, dihydroxyoctadecatrienoic acid isomers, structurally related to dihydroxyoctadecanoates, have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[2] The inhibitory effects are stereoselective, with certain isomers demonstrating significantly higher potency.

Inhibition of Inflammatory Enzymes by Dihydroxyoctadecatrienoic Acid Isomers:

CompoundTarget EnzymeInhibition (%) at 1 µM
9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acidCOX-29
9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acidCOX-221
9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid5-LOX~20 (decrease in 5-HETE)

Data from a study on di-hydroxylated compounds from α-linolenic acid, demonstrating the principle of stereoselective inhibition.[2]

While specific IC50 values for dihydroxyoctadecanoate stereoisomers on these enzymes are not yet widely available in the literature, the data from related compounds strongly suggests that the stereochemical configuration is a critical determinant of their anti-inflammatory potential.

Modulation of Nuclear Receptors

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. Certain fatty acid derivatives can act as ligands for PPARs, modulating their activity. The activation of PPARγ, in particular, is associated with anti-inflammatory effects.

Studies on nitrated fatty acids, another class of lipid mediators, have shown that different regioisomers exhibit varying potencies in activating PPARγ, with distinct EC50 values. This highlights the importance of the precise molecular structure for receptor interaction and activation. It is plausible that the stereoisomers of dihydroxyoctadecanoates also exhibit differential activation of PPARs, representing a key area for future research in drug development.

Signaling Pathways

The biological effects of dihydroxyoctadecanoates are mediated through their interaction with various signaling pathways. A primary pathway for their formation is through the action of soluble epoxide hydrolase (sEH), which converts epoxide precursors into vicinal diols.

Soluble Epoxide Hydrolase (sEH) Pathway

Unsaturated fatty acids, such as oleic acid, can be metabolized by cytochrome P450 (CYP) enzymes to form epoxides. These epoxides are then hydrolyzed by soluble epoxide hydrolase (sEH) to the corresponding dihydroxyoctadecanoates. The balance between the levels of the epoxide and the diol is crucial, as they can have different, and sometimes opposing, biological activities. Inhibition of sEH is a therapeutic strategy being explored to increase the levels of beneficial epoxides.

sEH_Pathway Unsaturated Fatty Acid (e.g., Oleic Acid) Unsaturated Fatty Acid (e.g., Oleic Acid) Epoxide (e.g., 9,10-Epoxyoctadecanoic Acid) Epoxide (e.g., 9,10-Epoxyoctadecanoic Acid) Unsaturated Fatty Acid (e.g., Oleic Acid)->Epoxide (e.g., 9,10-Epoxyoctadecanoic Acid) CYP450 Dihydroxyoctadecanoate Dihydroxyoctadecanoate Epoxide (e.g., 9,10-Epoxyoctadecanoic Acid)->Dihydroxyoctadecanoate sEH Biological Effects (e.g., Anti-inflammatory) Biological Effects (e.g., Anti-inflammatory) Dihydroxyoctadecanoate->Biological Effects (e.g., Anti-inflammatory) CYP450 CYP450 sEH sEH

Soluble Epoxide Hydrolase Pathway for Dihydroxyoctadecanoate Formation.

Experimental Workflow for Synthesis and Separation

The following diagram illustrates a typical experimental workflow for the synthesis and stereoselective separation of dihydroxyoctadecanoates.

Experimental_Workflow Start Oleic Acid Synthesis Diastereoselective Dihydroxylation (e.g., KMnO4 oxidation) Start->Synthesis Racemic_Mixture Mixture of Diastereomers (erythro/threo) Synthesis->Racemic_Mixture Separation Separation of Diastereomers (e.g., Column Chromatography) Racemic_Mixture->Separation Erythro erythro-Dihydroxyoctadecanoate (racemic) Separation->Erythro Threo threo-Dihydroxyoctadecanoate (racemic) Separation->Threo Resolution_Erythro Enantiomeric Resolution (e.g., Chiral HPLC or Enzymatic Resolution) Erythro->Resolution_Erythro Resolution_Threo Enantiomeric Resolution (e.g., Chiral HPLC or Enzymatic Resolution) Threo->Resolution_Threo Erythro_Enantiomers (9R,10S)- and (9S,10R)- Dihydroxyoctadecanoates Resolution_Erythro->Erythro_Enantiomers Threo_Enantiomers (9R,10R)- and (9S,10S)- Dihydroxyoctadecanoates Resolution_Threo->Threo_Enantiomers

Workflow for Synthesis and Separation of Dihydroxyoctadecanoate Stereoisomers.

Conclusion and Future Directions

The stereochemistry of dihydroxyoctadecanoates is a critical factor influencing their biological activity. As our understanding of the distinct roles of each stereoisomer grows, the development of robust and efficient methods for their stereoselective synthesis and separation becomes increasingly important. For researchers in drug development, the ability to isolate and characterize individual stereoisomers is essential for elucidating their mechanisms of action and for developing targeted therapeutics with improved efficacy and reduced side effects. Future research should focus on obtaining comprehensive quantitative data on the biological activities of all four stereoisomers of 9,10-dihydroxyoctadecanoic acid and other regioisomers. This will undoubtedly pave the way for the development of novel therapeutics for inflammatory and metabolic diseases.

References

The Role of Methyl threo-9,10-Dihydroxyoctadecanoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl threo-9,10-dihydroxyoctadecanoate is the methyl ester derivative of threo-9,10-dihydroxyoctadecanoic acid, a significant C18 hydroxy fatty acid monomer of the plant cuticle polyester, cutin. This guide elucidates the function, biosynthesis, and analytical methodologies related to this compound in the plant kingdom. While the methylated form is primarily a product of analytical derivatization for gas chromatography-mass spectrometry (GC-MS), its unesterified precursor is integral to the structural integrity of the plant cuticle, providing a crucial barrier against environmental stressors. Emerging evidence also points to a role for cutin monomers and their oligomers as signaling molecules in plant defense responses. This document provides a comprehensive overview of the current understanding of 9,10-dihydroxyoctadecanoic acid's function, its biosynthetic pathway, quantitative data on its abundance, and detailed experimental protocols for its analysis.

Core Function: A Structural Component of the Plant Cuticle

The primary role of threo-9,10-dihydroxyoctadecanoic acid in plants is as a fundamental building block of cutin, a complex biopolymer that forms the structural matrix of the plant cuticle. The cuticle is an essential protective layer on the surface of aerial plant organs, acting as a barrier against water loss, UV radiation, and pathogen invasion.

Threo-9,10-dihydroxyoctadecanoic acid, along with other C16 and C18 fatty acid derivatives, is esterified into the cutin polyester, contributing to its three-dimensional structure and protective properties. The presence of hydroxyl groups in the mid-chain of the fatty acid allows for cross-linking within the polymer, enhancing its rigidity and barrier function. In some plant species, such as tomato, 9,10-dihydroxy C18 acids are significant constituents of the fruit cuticle.[1]

Biosynthesis of threo-9,10-Dihydroxyoctadecanoic Acid

The biosynthesis of C18 cutin monomers, including 9,10-dihydroxyoctadecanoic acid, originates from oleic acid (C18:1) and linoleic acid (C18:2). The process involves a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).

Key enzyme families implicated in this pathway include:

  • CYP77A Subfamily: Members of this subfamily, such as CYP77A4 in Arabidopsis thaliana, are known to catalyze the epoxidation of unsaturated fatty acids.[2] The resulting epoxide is then hydrolyzed to a diol.

  • CYP86A Subfamily: Enzymes in this family, like CYP86A2 and CYP86A8 in Arabidopsis, are involved in the ω-hydroxylation of fatty acids, another critical step in the formation of some cutin monomers.[3]

The proposed biosynthetic pathway involves the epoxidation of the double bond in oleic acid, followed by the enzymatic opening of the epoxide ring by an epoxide hydrolase to form the vicinal diol, 9,10-dihydroxyoctadecanoic acid.

Biosynthesis Oleic_Acid Oleic Acid (C18:1) Epoxystearic_Acid 9,10-Epoxystearic Acid Oleic_Acid->Epoxystearic_Acid CYP77A4 (Epoxidase) Dihydroxyoctadecanoic_Acid threo-9,10-Dihydroxyoctadecanoic Acid Epoxystearic_Acid->Dihydroxyoctadecanoic_Acid Epoxide Hydrolase

Biosynthesis of threo-9,10-Dihydroxyoctadecanoic Acid.

Secondary Role: A Signaling Molecule in Plant Defense

Recent studies have revealed that breakdown products of the plant cuticle, including monomers and oligomers of hydroxy fatty acids, can act as signaling molecules in plant immunity.[4][5] These molecules are recognized by the plant as Damage-Associated Molecular Patterns (DAMPs), triggering downstream defense responses.

When pathogens breach the cuticle, their cutinase enzymes can release cutin monomers. These monomers can then elicit defense responses such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and influx of calcium ions.[5][6] This suggests that threo-9,10-dihydroxyoctadecanoic acid, as a component of cutin, may play a secondary role in alerting the plant to pathogen attack.

Signaling Pathogen_Attack Pathogen Attack Cutinase_Secretion Cutinase Secretion Pathogen_Attack->Cutinase_Secretion Cutin_Degradation Cutin Degradation Cutinase_Secretion->Cutin_Degradation Cutin_Monomers Release of Cutin Monomers (e.g., 9,10-dihydroxyoctadecanoic acid) Cutin_Degradation->Cutin_Monomers Plant_Cell_Recognition Plant Cell Recognition (DAMPs) Cutin_Monomers->Plant_Cell_Recognition Signaling_Cascade Signaling Cascade (ROS, MAPK, Ca2+) Plant_Cell_Recognition->Signaling_Cascade Defense_Response Defense Gene Expression Signaling_Cascade->Defense_Response

Cutin Monomer Signaling in Plant Defense.

Quantitative Data

The abundance of 9,10-dihydroxyoctadecanoic acid as a cutin monomer varies significantly among plant species and different organs. The following table summarizes quantitative data from selected studies.

Plant SpeciesOrgan9,10-Dihydroxyoctadecanoic Acid ContentReference
Solanum lycopersicum (Tomato)Fruit Cuticle2.4 ± 0.3 µg/cm²[7]
Arabidopsis thalianaLeavesPresent, but not a major component[8]
Arabidopsis thaliana (acbp4 mutant)Flower BudsIncreased levels compared to wild-type[9]

Experimental Protocols

The analysis of 9,10-dihydroxyoctadecanoic acid from plant material necessitates the depolymerization of the cutin matrix followed by derivatization of the resulting monomers for GC-MS analysis. The methylation to form this compound is a key step in this process.

Protocol for Cutin Monomer Analysis by GC-MS

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[10]

5.1.1. Materials and Reagents

  • Plant tissue (e.g., leaves, fruit peels)

  • Chloroform

  • Methanol (B129727)

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Methyl acetate

  • Hexane

  • Boron trifluoride-methanol solution (12-14% w/v)[11][12][13][14]

  • Internal standards (e.g., methyl heptadecanoate)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Heptane

  • Toluene

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

5.1.2. Procedure

  • Delipidation of Plant Tissue:

    • Immerse the plant tissue in chloroform:methanol (2:1, v/v) to extract soluble waxes.

    • Repeat the extraction until the solvent is colorless.

    • Air-dry the delipidated tissue.

  • Depolymerization of Cutin:

    • To the dry tissue, add a solution of 1.5 ml of 0.5 M sodium methoxide in methanol and 0.9 ml of methyl acetate.

    • Incubate at 60°C for 2 hours with periodic vortexing.

    • Cool the reaction mixture to room temperature.

  • Extraction of Fatty Acid Methyl Esters:

    • Add 10 ml of methylene (B1212753) dichloride and 1.5 ml of glacial acetic acid.

    • Add 0.5 M NaCl solution to fill the tube and vortex.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Wash the organic phase with 0.5 M NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Derivatization of Hydroxyl Groups (Silylation):

    • Evaporate the solvent from the extracted fatty acid methyl esters under a stream of nitrogen.

    • Add 100 µl of pyridine and 100 µl of BSTFA.

    • Heat at 100°C for 15 minutes.

    • Cool to room temperature and evaporate the solvent.

  • Sample Preparation for GC-MS:

    • Redissolve the derivatized sample in heptane:toluene (1:1, v/v).

    • Transfer to a GC vial for analysis.

5.1.3. GC-MS Analysis

  • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection.

  • Oven Program: Start at 150°C, ramp to 300°C at 3°C/min.

  • Mass Spectrometer: Electron impact ionization (70 eV), scan range 50-600 m/z.

Experimental_Workflow Start Plant Tissue Delipidation Delipidation (Chloroform:Methanol) Start->Delipidation Depolymerization Depolymerization (Sodium Methoxide in Methanol) Delipidation->Depolymerization Extraction Extraction of FAMEs (Methylene Dichloride) Depolymerization->Extraction Silylation Silylation of Hydroxyl Groups (BSTFA) Extraction->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Experimental Workflow for Cutin Monomer Analysis.

Conclusion

This compound is primarily encountered in the literature as an analytical derivative of its corresponding acid, a key structural monomer of the plant cutin. The primary function of threo-9,10-dihydroxyoctadecanoic acid is to contribute to the protective barrier of the plant cuticle. Its biosynthesis from unsaturated C18 fatty acids is catalyzed by cytochrome P450 enzymes. Furthermore, there is growing evidence for a secondary role of cutin monomers as signaling molecules in plant defense. The detailed protocols provided herein offer a robust framework for the qualitative and quantitative analysis of this and other cutin monomers, facilitating further research into the structure, function, and signaling roles of the plant cuticle.

References

Methodological & Application

Synthesis of Methyl threo-9,10-Dihydroxyoctadecanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl threo-9,10-dihydroxyoctadecanoate, a valuable long-chain fatty acid derivative. The synthesis involves a two-step process commencing with the epoxidation of methyl oleate (B1233923) to form methyl cis-9,10-epoxyoctadecanoate, followed by acid-catalyzed hydrolysis of the epoxide to yield the desired threo-diol. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

This compound is a dihydroxylated fatty acid methyl ester with applications in various fields, including as a precursor for the synthesis of bioactive molecules and as a reference standard in analytical chemistry. The threo configuration of the vicinal diol is achieved through the stereospecific acid-catalyzed ring-opening of a cis-epoxide. This protocol details a reliable method for its preparation from commercially available methyl oleate.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Epoxidation: The double bond of methyl oleate is converted into an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, resulting in the formation of a cis-epoxide.

  • Acid-Catalyzed Hydrolysis: The epoxide ring of methyl cis-9,10-epoxyoctadecanoate is opened under acidic conditions. This reaction occurs via an S_N2-like mechanism, leading to a backside attack of a water molecule on one of the epoxide carbons. This results in an inversion of stereochemistry at that carbon, yielding the trans-diol, which corresponds to the threo isomer of methyl 9,10-dihydroxyoctadecanoate.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound [1][2][3][4]

PropertyValue
CAS Number 3639-31-4
Molecular Formula C₁₉H₃₈O₄
Molecular Weight 330.50 g/mol
Appearance Solid
Purity >98%
¹H NMR (CDCl₃, δ) 3.67 (s, 3H, -OCH₃), 3.43 (m, 2H, -CH(OH)-), 2.30 (t, 2H, -CH₂COO-), 1.20-1.60 (m, 28H, -CH₂-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) 174.4, 74.5 (2C), 51.5, 34.2, 32.8 (2C), 29.7, 29.5, 29.3, 29.2, 29.1, 25.8 (2C), 25.0, 22.7, 14.1
Mass Spectrum (EI) m/z 330 (M⁺), 312, 299, 259, 227, 185, 158, 143

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
1EpoxidationMethyl oleate, m-CPBADichloromethane0 °C to RT18 h~87%
2HydrolysisMethyl cis-9,10-epoxyoctadecanoate, Dilute H₂SO₄Acetone (B3395972)/WaterRT4-6 h>90%

Experimental Protocols

Step 1: Synthesis of Methyl cis-9,10-Epoxyoctadecanoate

This protocol is adapted from a method utilizing m-CPBA for the epoxidation of methyl oleate.

Materials:

  • Methyl oleate (99%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl oleate (4.5 g, 15 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • In a separate beaker, dissolve m-CPBA (7.9 g, ~35 mmol, assuming 77% purity) in 50 mL of dichloromethane.

  • Slowly add the m-CPBA solution to the stirred methyl oleate solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (9:1) solvent system.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, methyl cis-9,10-epoxyoctadecanoate, is obtained as a clear oil. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR analysis.

Step 2: Synthesis of this compound

This protocol describes the acid-catalyzed hydrolysis of the epoxide intermediate. The acid-catalyzed ring-opening of a cis-epoxide proceeds via an S_N2-like mechanism, resulting in the formation of a trans-diol, which corresponds to the threo isomer.[5][6][7]

Materials:

  • Methyl cis-9,10-epoxyoctadecanoate

  • Acetone

  • Sulfuric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve the crude methyl cis-9,10-epoxyoctadecanoate (assuming ~15 mmol from the previous step) in 100 mL of acetone in a 250 mL round-bottom flask.

  • To the stirred solution, add 20 mL of 1 M sulfuric acid.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC using a hexane:ethyl acetate (7:3) solvent system.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as methanol/water or hexane/ethyl acetate to yield a white solid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Start Methyl Oleate Epoxidation Epoxidation (m-CPBA, DCM) Start->Epoxidation Intermediate Methyl cis-9,10-Epoxyoctadecanoate Epoxidation->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis (H₂SO₄, Acetone/H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanisms cluster_epoxidation Epoxidation Mechanism cluster_hydrolysis Acid-Catalyzed Hydrolysis Mechanism Alkene Methyl Oleate (C=C π bond) TransitionStateE Concerted Transition State Alkene->TransitionStateE PeroxyAcid m-CPBA (electrophilic O) PeroxyAcid->TransitionStateE Epoxide cis-Epoxide TransitionStateE->Epoxide ByproductE m-Chlorobenzoic Acid TransitionStateE->ByproductE Epoxide_H Protonated Epoxide Epoxide->Epoxide_H H⁺ TransitionStateH SN2-like Transition State Epoxide_H->TransitionStateH Water H₂O (Nucleophile) Water->TransitionStateH Backside Attack Intermediate_H Protonated Diol TransitionStateH->Intermediate_H Product_H threo-Diol Intermediate_H->Product_H -H⁺ Catalyst_Regen H⁺ (regenerated)

Caption: Simplified reaction mechanisms for epoxidation and acid-catalyzed hydrolysis.

References

Application Notes and Protocols: Synthesis of Methyl threo-9,10-Dihydroxyoctadecanoate from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl threo-9,10-dihydroxyoctadecanoate, a dihydroxylated derivative of oleic acid, is a valuable compound in various research and development sectors. Its vicinal diol functionality makes it a versatile precursor for the synthesis of polymers, lubricants, surfactants, and bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound from oleic acid. The primary method described involves a two-step process: the esterification of oleic acid to methyl oleate (B1233923), followed by epoxidation and subsequent acid-catalyzed hydrolysis of the epoxide.

Synthesis Overview

The conversion of oleic acid to this compound is typically achieved through two key transformations:

  • Esterification: Oleic acid is first converted to its methyl ester, methyl oleate. This step is crucial to prevent side reactions, such as the formation of estolides, during the subsequent oxidation steps.[1]

  • Hydroxylation: The double bond of methyl oleate is then hydroxylated to form the vicinal diol. A common and stereoselective method to obtain the threo isomer is through the epoxidation of the double bond, followed by acid-catalyzed ring-opening of the epoxide. The anti-addition of the hydroxyl groups during the hydrolysis of the cis-epoxide results in the desired threo stereochemistry.

An alternative direct dihydroxylation method using a recyclable tungsten-based catalyst and hydrogen peroxide has also been reported to yield the desired product.[2]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound, compiled from various reported methods.

ParameterEpoxidation with in situ Performic AcidRu-catalyzed Epoxidation (Flow)Tungsten-based Catalyst
Starting Material Methyl OleateMethyl OleateMethyl Oleate
Key Reagents Formic acid, Hydrogen peroxideHydrogen peroxide, Ru catalystHydrogen peroxide, H₃PW₁₂O₄₀
Reaction Time 2-5 hours~14 minutes (epoxidation)Not specified
Temperature 30-40°CRoom TemperatureNot specified
Yield (Epoxidation) High conversionup to 97%Not specified
Yield (Hydrolysis) QuantitativeQuantitative (10 min residence)up to 98% (direct dihydroxylation)
Overall Yield High66-97% (isolated)[3][4]High
Selectivity High for threo isomerHighHigh for threo isomer
Reference [5][3][4][2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from oleic acid via a two-step process.

Step 1: Esterification of Oleic Acid to Methyl Oleate

Materials:

  • Oleic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve oleic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the oleic acid weight).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or another suitable organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain crude methyl oleate. The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This step involves the epoxidation of methyl oleate with in situ generated performic acid, followed by acid-catalyzed hydrolysis of the resulting epoxide.

Materials:

  • Methyl oleate

  • Formic acid (88-98%)

  • Hydrogen peroxide (30-60%)

  • Sulfuric acid (dilute) or other acid catalyst

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

Part A: Epoxidation of Methyl Oleate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl oleate in a suitable solvent like toluene (B28343) or use it neat.[5]

  • Cool the flask in an ice bath to 0°C.

  • Add formic acid to the stirred solution.[5]

  • Slowly add hydrogen peroxide dropwise from the dropping funnel, maintaining the temperature at or below 5°C.[5]

  • After the addition is complete, allow the mixture to stir at 5°C for 2 hours, then let it warm to room temperature and stir overnight.[5]

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the formic acid, followed by a saturated sodium sulfite solution to quench any remaining peroxides.

  • Wash with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to yield methyl 9,10-epoxyoctadecanoate.

Part B: Acid-Catalyzed Hydrolysis

  • The crude methyl 9,10-epoxyoctadecanoate can be directly hydrolyzed without further purification.

  • Dissolve the epoxide in a mixture of a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) and water containing a catalytic amount of a strong acid like sulfuric acid or perchloric acid.

  • Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

  • The resulting crude this compound can be purified by crystallization from a suitable solvent such as petroleum ether or by column chromatography on silica (B1680970) gel.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Epoxidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_final Final Product oleic_acid Oleic Acid esterification Esterification (MeOH, H₂SO₄, Reflux) oleic_acid->esterification methyl_oleate Methyl Oleate esterification->methyl_oleate epoxidation Epoxidation (HCOOH, H₂O₂, 0°C to RT) methyl_oleate->epoxidation epoxide Methyl 9,10-Epoxyoctadecanoate epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) epoxide->hydrolysis final_product This compound hydrolysis->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product methyl_oleate Methyl Oleate epoxide cis-Epoxide methyl_oleate->epoxide Epoxidation reagents1 HCOOH / H₂O₂ protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide Protonation threo_diol This compound protonated_epoxide->threo_diol Nucleophilic Attack (Backside) reagents2 H₃O⁺ water H₂O

Caption: Reaction pathway for the formation of the threo diol.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the methyl ester protons (~3.6 ppm), the methine protons adjacent to the hydroxyl groups, and the aliphatic chain protons. The chemical shifts and coupling constants of the H-C(9)-OH and H-C(10)-OH protons are characteristic of the threo and erythro isomers.

    • ¹³C NMR: The spectrum should show a signal for the carbonyl carbon of the ester (~174 ppm), signals for the carbons bearing the hydroxyl groups (~75 ppm), and a series of signals for the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the trimethylsilyl (B98337) derivative of methyl 9,10-dihydroxyoctadecanoate shows characteristic fragment ions resulting from cleavage between the two OTMS-substituted carbons, such as m/z 215 and 259.[6] The underivatized molecule has a molecular weight of 330.5 g/mol .[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the hydroxyl groups (~3300-3500 cm⁻¹) and a strong absorption for the carbonyl group of the ester (~1740 cm⁻¹).

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The vicinal diol moiety can be further functionalized, for example, through oxidative cleavage to produce dicarboxylic acids like azelaic acid, which have applications in polymer and pharmaceutical synthesis. The chirality of the hydroxyl groups also makes it a useful building block in asymmetric synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Performic acid is a strong oxidizing agent and should be handled with care. The in situ generation minimizes the risks associated with handling the pure substance.

  • Reactions involving peroxides should be conducted behind a safety shield.

  • All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for 13C NMR Analysis of Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl threo-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester. The threo configuration of the vicinal diol is a key stereochemical feature that influences its physical and biological properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and stereochemical confirmation of such molecules. This document provides detailed application notes and experimental protocols for the 13C NMR analysis of this compound.

Application Notes

The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon skeleton. Each carbon atom in the molecule resonates at a characteristic chemical shift (δ) in the spectrum, allowing for its identification and the confirmation of the overall structure.

Key Applications:

  • Structural Verification: Confirmation of the synthesis of this compound.

  • Stereochemical Determination: Differentiation between the threo and erythro diastereomers. The key diagnostic signals are those of the carbons alpha to the hydroxyl-bearing carbons (C-8 and C-11).

  • Purity Assessment: Detection of impurities or byproducts from the synthesis.

  • Raw Material Quality Control: Ensuring the identity and purity of the compound in industrial applications.

Distinguishing threo and erythro Isomers:

The relative stereochemistry of the two hydroxyl groups can be readily determined by 13C NMR. A key finding in the analysis of dihydroxystearates is that the chemical shifts of the carbons alpha to the hydroxyl-bearing carbons (C-8 and C-11 in this case) are different for the threo and erythro isomers. This difference in chemical shift arises from the different spatial arrangements of the substituents in the two diastereomers, which leads to variations in the local electronic environments of these carbon nuclei.

13C NMR Spectral Data

The following table summarizes the 13C NMR chemical shifts for threo-9,10-dihydroxystearic acid, the free acid precursor to the target molecule. The chemical shifts for the methyl ester will be very similar for the majority of the carbon chain, with expected variations primarily at the carbonyl carbon (C-1) and the alpha-carbon (C-2) due to the esterification.

Carbon AtomChemical Shift (δ) in ppm (in DMSO-d6)
1 (COOH)174.5
233.7
324.5
4-7, 12-1528.6, 28.8, 28.9, 29.1, 29.2, 29.3
8, 1132.3
9, 1073.1
1625.7
1722.1
18 (CH3)14.0
OCH3~51-52 (expected for methyl ester)

Note: The chemical shifts for the methylene (B1212753) carbons (C4-C7 and C12-C15) often overlap in the 28-30 ppm region in long-chain fatty acids.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

13C NMR Acquisition

The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency≥ 100 MHz
Pulse ProgramStandard 13C observe with proton decoupling
Acquisition Time (at)1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans (ns)1024 or more (to achieve adequate signal-to-noise)
Spectral Width (sw)0-200 ppm
Temperature298 K (25 °C)

Visualizations

Logical Workflow for Stereochemical Determination

Application Notes and Protocols for the Use of Methyl threo-9,10-Dihydroxyoctadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids and other lipid species is crucial in various fields, including lipidomics, drug discovery, and clinical diagnostics. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. Methyl threo-9,10-dihydroxyoctadecanoate is a suitable internal standard for the quantification of fatty acids and related lipids. Its structural similarity to endogenous fatty acids, with the presence of two hydroxyl groups, allows it to mimic the behavior of analytes during sample preparation and analysis, thus correcting for variations in extraction efficiency, derivatization yield, and instrument response.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₁₉H₃₈O₄[1][2][3][4]
Molecular Weight 330.50 g/mol [1][2][3][4][5]
CAS Number 3639-31-4[3][4]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform
Synonyms Methyl threo-9,10-dihydroxystearate, 9,10-threo-Dihydroxyoctadecanoic acid methyl ester[2][3]

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (high purity, ≥98%)

  • Methanol (LC-MS grade) or Hexane (B92381) (GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Dissolve the compound in the appropriate solvent (methanol for LC-MS or hexane for GC-MS) and bring the volume to the mark.

    • Cap the flask and vortex until the solid is completely dissolved.

    • Transfer the stock solution to an amber glass vial and store at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Allow the stock solution to warm to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly by vortexing.

    • Store the working solution in an amber glass vial at -20°C. Prepare fresh working solutions weekly.

Sample Preparation for Lipid Analysis

Objective: To extract lipids from a biological matrix and spike with the internal standard.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • This compound working solution

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol (Modified Folch Extraction):

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution for a final amount of 100 ng).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs)

Objective: To convert fatty acids to their volatile methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • 2% H₂SO₄ in methanol

  • Hexane (GC grade)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Heating block or water bath

Protocol:

  • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Add a small amount of anhydrous Na₂SO₄ to remove residual water.

  • The sample is now ready for GC-MS analysis.

Instrumental Analysis

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC-MS Parameters:

ParameterValue
Injector Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 100°C (2 min), ramp to 180°C at 15°C/min, ramp to 250°C at 5°C/min (hold 3 min), ramp to 320°C at 20°C/min (hold 12 min)
Carrier Gas Helium at 1 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for IS) To be determined empirically based on the fragmentation pattern of the derivatized standard. Key fragments would arise from cleavage around the diol group.
LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

LC-MS/MS Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (for IS) Precursor ion [M-H]⁻ → Product ion (to be determined by infusion and fragmentation analysis)

Data Presentation and Method Validation

Quantitative data should be presented in clear, structured tables. The following tables provide representative data for the validation of a fatty acid quantification method using an internal standard. These values are illustrative and should be determined for each specific assay.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Palmitic Acid1 - 1000> 0.995
Stearic Acid1 - 1000> 0.995
Oleic Acid1 - 1000> 0.996
Linoleic Acid1 - 1000> 0.997

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Palmitic Acid10< 5%< 8%95 - 105%
500< 3%< 5%97 - 103%
Oleic Acid10< 6%< 9%94 - 106%
500< 4%< 6%96 - 104%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Palmitic Acid0.31.0
Stearic Acid0.41.2
Oleic Acid0.20.8
Linoleic Acid0.30.9

Visualizations

Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow cluster_analysis Data Analysis Sample Biological Sample Spike Spike with IS Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Extract Extract->Dry Derivatize Derivatization (FAMEs) Dry->Derivatize Reconstitute Reconstitute Dry->Reconstitute GC_Inject GC Injection Derivatize->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Quant Quantification MS_Detection_GC->Quant LC_Inject LC Injection Reconstitute->LC_Inject LC_Separation LC Separation LC_Inject->LC_Separation MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quant Report Reporting Quant->Report Sample_Preparation_Detail start Start: Biological Sample add_is Add this compound IS start->add_is add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents vortex1 Vortex (2 min) add_solvents->vortex1 add_salt Add 0.9% NaCl vortex1->add_salt vortex2 Vortex (30 sec) add_salt->vortex2 centrifuge Centrifuge (2000 x g, 10 min, 4°C) vortex2->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down end End: Dried Lipid Extract dry_down->end

References

Application Note: Quantitative Analysis of Dihydroxy Fatty Acids Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acids are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[1][2] These molecules play crucial roles in various physiological and pathological processes, including inflammation, neurodevelopment, and metabolic regulation.[1][3][4] Recent studies have highlighted their potential as biomarkers, for instance, linking arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood to symptoms of autism spectrum disorders (ASD).[2][5][6]

The accurate quantification of dihydroxy fatty acids in complex biological matrices is challenging due to their low abundance and the presence of isomeric compounds.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and specificity.[7][8] This application note provides a detailed protocol for the quantitative analysis of dihydroxy fatty acids in biological samples using LC-MS/MS.

Signaling Pathway of Dihydroxy Fatty Acid Formation

Polyunsaturated fatty acids like arachidonic acid are precursors for a variety of bioactive lipid mediators. The formation of dihydroxy fatty acids is a key branch of these metabolic pathways. The diagram below illustrates a simplified signaling pathway leading to the generation of these molecules.

cluster_0 Cell Membrane PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) PLA2 Phospholipase A2 (PLA2) PUFA->PLA2 Free_PUFA Free Arachidonic Acid PLA2->Free_PUFA COX Cyclooxygenase (COX) Free_PUFA->COX LOX Lipoxygenase (LOX) Free_PUFA->LOX CYP450 Cytochrome P450 (CYP) Free_PUFA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Epoxy_Fatty_Acids Epoxy Fatty Acids CYP450->Epoxy_Fatty_Acids sEH Soluble Epoxide Hydrolase (sEH) Epoxy_Fatty_Acids->sEH DiHFA Dihydroxy Fatty Acids sEH->DiHFA Inflammation Inflammation & Neurodevelopment DiHFA->Inflammation

Figure 1: Simplified signaling pathway of dihydroxy fatty acid synthesis.

Experimental Workflow for LC-MS Analysis

The following diagram outlines the major steps for the quantitative analysis of dihydroxy fatty acids from biological samples.

Sample Biological Sample (Plasma, Serum, Tissue) Internal_Standard Add Internal Standards Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Optional: Derivatization Extraction->Derivatization Evaporation Evaporate to Dryness Derivatization->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis

Figure 2: Experimental workflow for dihydroxy fatty acid analysis.

Detailed Experimental Protocols

Sample Preparation

Accurate quantification begins with robust and reproducible sample preparation to extract dihydroxy fatty acids from the complex biological matrix.

Materials:

  • Biological sample (e.g., 200 µL serum or plasma)[8][9]

  • Internal standards (e.g., deuterated dihydroxy fatty acid analogs)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or hexane/isopropanol mixtures)[9][10]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol (Liquid-Liquid Extraction):

  • Aliquot 200 µL of the biological sample (e.g., plasma or serum) into a glass test tube.[8][9]

  • Add a known amount of internal standard mixture to each sample.

  • For total fatty acid analysis, samples can be hydrolyzed with a base (e.g., NaOH) at an elevated temperature before extraction.[8]

  • Acidify the samples with an appropriate acid (e.g., acetic acid or HCl).[9][10]

  • Add 2 mL of extraction solvent (e.g., hexane).[9]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing.[9]

  • Centrifuge the samples at 2000 x g for 5 minutes to separate the organic and aqueous phases.[9]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 2 mL of extraction solvent to maximize recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: Water with 0.2% v/v acetic acid.[8][9]

  • Mobile Phase B: Methanol with 0.2% v/v acetic acid.[8][9]

  • Flow Rate: 0.2 mL/min.[8][9]

  • Gradient:

    • Start at 85% B for 10 minutes.

    • Increase to 100% B over 2 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to 85% B and equilibrate for 10 minutes before the next injection.[8][9]

  • Injection Volume: 40 µL.[9]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[8]

  • Ion Spray Voltage: -4.2 kV.[8][9]

  • Temperature: 350 °C.[8][9]

  • Collision Gas: Nitrogen.[8]

MRM transitions (precursor ion → product ion) must be optimized for each specific dihydroxy fatty acid and internal standard.

Quantitative Data

The performance of the LC-MS/MS method can be characterized by its limit of detection (LOD) and limit of quantification (LOQ). The following table provides example performance data for related hydroxy fatty acids, which can be expected to be similar for dihydroxy species.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
11-HETE<2.6 pg on column<0.09 ng/mL
General Fatty Acids3.0–14.0 ng/mL8.0–45.0 ng/mL

Note: This data is illustrative. LOD and LOQ are instrument-specific and should be determined for each analyte during method validation.[9][12]

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of dihydroxy fatty acids in biological matrices using LC-MS/MS. The described methods for sample preparation and LC-MS/MS analysis offer the sensitivity and selectivity required for the accurate measurement of these important lipid mediators. The provided workflow and protocols can be adapted by researchers in various fields, including clinical research and drug development, to investigate the role of dihydroxy fatty acids in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl threo-9,10-dihydroxyoctadecanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is oleic acid or its methyl ester, methyl oleate (B1233923).[1][2][3] Olive oil, which has a high oleic acid content, can also be used as a starting material. The purity of the starting material is crucial, as impurities can lead to side reactions and complicate purification of the final product.

Q2: What are the main synthetic routes to obtain the threo diastereomer specifically?

A2: The threo diastereomer is typically obtained through a two-step process involving the epoxidation of the double bond in oleic acid or methyl oleate, followed by acid-catalyzed hydrolysis of the epoxide. This sequence results in an anti-dihydroxylation, yielding the threo product.[1] Direct oxidation with reagents like potassium permanganate (B83412) under cold, alkaline conditions results in syn-dihydroxylation, yielding the erythro isomer.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the dihydroxylation reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting material (oleic acid or methyl oleate) and the appearance of the diol product. For the epoxidation step, the oxirane oxygen content can be determined by titration.[3] During the esterification, the disappearance of the carboxylic acid can be monitored by TLC or by determining the acid value of the reaction mixture.

Q4: What are the safety precautions I should take when working with performic acid?

A4: Performic acid is a strong and potentially explosive oxidizing agent. It is generated in situ from formic acid and hydrogen peroxide and should not be isolated. The reaction is exothermic and requires careful temperature control, typically with an ice bath, to prevent runaway reactions.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Low Yield
Question Possible Causes Troubleshooting Steps
Why is the yield of my diol low? Incomplete reaction. Over-oxidation of the product. Suboptimal reaction temperature. Incorrect stoichiometry of reagents.- Monitor the reaction by TLC until the starting material is consumed. - Use a milder oxidizing agent or carefully control the reaction temperature (0-5 °C for KMnO₄, below 40 °C for performic acid).[5] - Ensure the molar ratio of the oxidizing agent to the alkene is optimized. An excess of oxidant can lead to cleavage. - For performic acid synthesis, ensure the correct ratio of formic acid to hydrogen peroxide is used.
My esterification yield is poor. What can I do? Incomplete reaction due to equilibrium. Steric hindrance. Deactivation of the catalyst.- Use an excess of methanol (B129727) to drive the equilibrium towards the product (Fischer esterification).[6] - Remove water as it forms, for example, by using a Dean-Stark apparatus. - For sterically hindered acids, consider using a coupling agent like DCC with a DMAP catalyst.[7] - Ensure the acid catalyst (e.g., sulfuric acid) is not neutralized by any basic impurities.
Side Product Formation
Question Possible Side Products Prevention and Mitigation
I am observing products with lower molecular weight than the expected diol. Oxidative cleavage of the double bond leading to the formation of azelaic acid and pelargonic acid.- Avoid high reaction temperatures and prolonged reaction times, especially with strong oxidants like potassium permanganate.[8] - Use a stoichiometric amount of the oxidizing agent.
My product seems to be a complex mixture, possibly containing polymers. Formation of polyethers through intermolecular reactions of the diol. This is more common with dihydroxylation of triglycerides.- Use methyl oleate as the starting material instead of oleic acid or triglycerides to minimize intermolecular reactions.[9] - Control the reaction temperature and concentration of reactants.
I see an unexpected epoxide in my final product. Incomplete hydrolysis of the intermediate epoxide.- Ensure sufficient acid catalyst is present for the hydrolysis step. - Increase the reaction time or temperature for the hydrolysis step, while monitoring for side reactions.
Purification Issues
Question Problem Recommended Solution
How do I effectively purify the final methyl ester? Presence of unreacted starting material, side products, and catalyst residues.- Recrystallization: The crude product can be recrystallized from solvents like ethanol (B145695) or petroleum ether.[4][8] The dihydroxystearic acid is insoluble in petroleum ether, which can be used to wash away saturated carboxylic acid impurities.[8] - Column Chromatography: For high purity, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities.
The crude dihydroxystearic acid is difficult to handle. The crude product can be a waxy solid or a semi-solid.- After acidification of the soap solution, the separated oil can be allowed to solidify. The solid can then be broken into smaller pieces for further washing and purification.[4]

Data Presentation

Table 1: Comparison of Different Dihydroxylation Methods for Oleic Acid/Methyl Oleate

Method Reagents Typical Yield Stereochemistry Key Advantages Key Disadvantages
Performic Acid HCOOH, H₂O₂High (can exceed 90%)[10]threo (anti-addition)High yield, relatively inexpensive reagents.Exothermic reaction, requires careful temperature control, performic acid is unstable and potentially explosive.
Potassium Permanganate KMnO₄, NaOH (cold, dilute)Moderate to high (can be >80% under optimal conditions)[5]erythro (syn-addition)Inexpensive, visual indication of reaction progress (color change).Prone to over-oxidation and cleavage of the diol, leading to lower yields if not carefully controlled.[5]
Tungsten Catalyst H₂WO₄, H₂O₂High (up to 98%)[1][11]threo (via epoxide)High yield and selectivity, catalyst can be recycled.[11]Catalyst can be expensive.
Chemo-enzymatic Lipase, H₂O₂, followed by acid hydrolysisGood (70-75%)[12]threoMilder reaction conditions.May require longer reaction times and specialized enzymes.

Experimental Protocols

Synthesis of threo-9,10-Dihydroxyoctadecanoic Acid via Performic Acid

This protocol is adapted from a literature procedure.[4]

Materials:

  • Oleic acid (141 g, 0.5 mole)

  • Formic acid (98-100%, 425 ml)

  • Hydrogen peroxide (30%, ~60 g)

  • 3N Sodium hydroxide (B78521) solution

  • 3N Hydrochloric acid solution

  • 95% Ethanol

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine the oleic acid and formic acid at 25°C.

  • Slowly add the hydrogen peroxide over 15 minutes while stirring. The reaction is exothermic, and the temperature should be maintained at 40°C using a water bath.

  • Continue stirring for approximately 3 hours, or until the peroxide is consumed (can be checked with peroxide test strips).

  • Remove the formic acid by distillation under reduced pressure.

  • To the residue (hydroxyformoxystearic acids), add an excess of 3N sodium hydroxide solution and heat at 100°C for 1 hour to saponify the formoxy groups.

  • Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring to precipitate the dihydroxyoctadecanoic acid.

  • Allow the mixture to cool, and the oily product will solidify. Discard the aqueous layer.

  • Wash the solid product by remelting it with hot water and stirring well. Allow it to solidify again and discard the aqueous layer.

  • Recrystallize the crude product from 95% ethanol.

Fischer Esterification to this compound

This is a general procedure for Fischer esterification.[6]

Materials:

  • threo-9,10-Dihydroxyoctadecanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve the threo-9,10-dihydroxyoctadecanoic acid in an excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for every 25 ml of methanol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Oleic_Acid Oleic Acid / Methyl Oleate Epoxide 9,10-Epoxyoctadecanoate Oleic_Acid->Epoxide Epoxidation (e.g., performic acid) Threo_Diol_Acid threo-9,10-Dihydroxyoctadecanoic Acid Epoxide->Threo_Diol_Acid Acid-catalyzed hydrolysis Methyl_Ester This compound Threo_Diol_Acid->Methyl_Ester Esterification (e.g., Fischer)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Start Start: Oleic Acid Step1 Step 1: Dihydroxylation (e.g., with performic acid) Start->Step1 QC1 QC: Monitor by TLC Step1->QC1 QC1->Step1 Incomplete Step2 Step 2: Work-up and Isolation of Diol Acid QC1->Step2 Reaction complete Step3 Step 3: Esterification (Methanol, H₂SO₄) Step2->Step3 QC2 QC: Monitor by TLC Step3->QC2 QC2->Step3 Incomplete Step4 Step 4: Work-up and Purification (Recrystallization) QC2->Step4 Reaction complete End Final Product Step4->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/Spectroscopy) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase reaction time or temperature cautiously Incomplete->Action_Incomplete Check_Side_Products Analyze for Side Products (GC-MS/NMR) Complete->Check_Side_Products Cleavage Cleavage Products (Azelaic/Pelargonic Acid) Check_Side_Products->Cleavage Present Polymer Polyether Formation Check_Side_Products->Polymer Present Purification_Loss Check for losses during purification Check_Side_Products->Purification_Loss Absent Action_Cleavage Reduce temperature, use stoichiometric oxidant Cleavage->Action_Cleavage Action_Polymer Use methyl oleate, control concentration Polymer->Action_Polymer Action_Purification Optimize recrystallization solvent and conditions Purification_Loss->Action_Purification

Caption: A logical troubleshooting guide for low yield issues.

References

Technical Support Center: GC-MS Derivatization of Polar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS derivatization of polar lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization of polar lipids for GC-MS analysis.

Q1: Why are my chromatograms showing poor peak shape, such as tailing or broad peaks, for my lipid analytes?

A1: Poor peak shape for polar lipids is a common issue when derivatization is incomplete. Free polar functional groups, such as carboxylic acids and hydroxyls, can interact with the GC column's stationary phase, leading to peak tailing and broadening.[1]

  • Troubleshooting Steps:

    • Verify Derivatization Reagent Quality: Ensure your derivatizing agents (e.g., BSTFA, MSTFA, BF₃-methanol) are fresh and have been stored under anhydrous conditions.[2] Silylating reagents are particularly sensitive to moisture, which can deactivate them.[3][4]

    • Optimize Reaction Conditions: The reaction time and temperature are critical for complete derivatization.[5] For silylation with BSTFA, a common starting point is heating at 60°C for 60 minutes.[1][6] For esterification with BF₃-methanol, heating at 60-100°C for 5-60 minutes is typical.[2][6] You may need to empirically determine the optimal conditions for your specific lipid species.[2]

    • Ensure Anhydrous Sample: Water in your sample will react with and consume the derivatizing reagent, leading to incomplete reactions.[5][7] Ensure your lipid extract is completely dry before adding the derivatization reagent.[2][6]

    • Check Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent can result in an incomplete reaction. It is recommended to use a significant molar excess of the reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[5]

Q2: I am observing multiple peaks for a single lipid standard. What could be the cause?

A2: The presence of multiple peaks for a single compound can be due to several factors, including the formation of derivatization artifacts, incomplete derivatization, or isomerization.

  • Troubleshooting Steps:

    • Evaluate for Artifact Formation: Some compounds can form unexpected by-products during silylation.[8] This is more common in complex sample matrices containing contaminants like salts, acids, or bases.[8] Review the mass spectra of the unexpected peaks to identify potential silylation artifacts.

    • Address Incomplete Derivatization: As mentioned in Q1, an incomplete reaction can leave some of the analyte in its underivatized or partially derivatized form, resulting in multiple peaks. Re-optimize your derivatization protocol.

    • Consider Tautomerization: For compounds with keto-enol tautomerism, methoximation prior to silylation can prevent the formation of multiple derivatives.[9] This "locks" the carbonyl group in the oxime form, preventing the formation of different silylated isomers.[9]

    • Check for Isomeric Separation: Ensure that the multiple peaks are not due to the successful chromatographic separation of isomers present in your standard.

Q3: My baseline is noisy or shows "ghost peaks." How can I resolve this?

A3: A noisy baseline or the appearance of ghost peaks (peaks that appear in blank runs) can originate from several sources, including contamination from the derivatization reagents, septum bleed, or carryover from previous injections.

  • Troubleshooting Steps:

    • Analyze a Reagent Blank: Inject a sample containing only the derivatization reagent and solvent to see if the ghost peaks originate from the reagents themselves.[10]

    • Inspect and Maintain the GC Inlet: Septum degradation can release siloxanes, which appear as evenly spaced ghost peaks in the chromatogram.[11][12] Regularly replace the septum and use a septum purge if available.[12] Contamination can also build up in the inlet liner, so regular cleaning or replacement is crucial.[12][13]

    • Prevent Sample Carryover: Ensure your syringe and injection port are properly cleaned between runs to prevent carryover from highly concentrated samples.

    • Check Vial Caps: Solvents can leach siloxanes from vial septa, especially with repeated injections from the same vial.[11] Use vials with PTFE-lined septa to minimize this.[11]

Q4: The derivatization reaction appears to have failed completely, with only the starting material visible. What went wrong?

A4: Complete derivatization failure is often due to the deactivation of the derivatizing reagent, typically by moisture, or the use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Silylating agents are extremely sensitive to water.[5][7] Ensure all glassware is oven-dried, and use anhydrous solvents.[4] Consider storing reagents in a desiccator.[5]

    • Use Fresh Reagents: Derivatization reagents can degrade over time, especially if not stored properly.[2] Using fresh ampoules for each set of derivatizations is a good practice.[14]

    • Solvent Compatibility: The derivatization reaction should be carried out in an appropriate aprotic solvent like acetonitrile (B52724) or pyridine (B92270).[1][6] Protic solvents like water or alcohols will react with the silylating agent.[15]

    • Sample Dissolution: Ensure your dried lipid extract is fully dissolved in the reaction solvent before adding the derivatizing agent.[16] If the residue does not dissolve, the reaction will not proceed efficiently.[16]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for polar lipids.

Protocol 1: Two-Step Methoximation and Silylation for Carbonyl-Containing Lipids

This protocol is ideal for lipids containing aldehyde or ketone groups to prevent the formation of multiple derivatives due to tautomerization.[9]

  • Sample Preparation: Evaporate the lipid extract to complete dryness under a stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex for 1 minute.

    • Incubate at 37°C for 90 minutes with shaking.[9]

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Vortex for 10 seconds.[1]

    • Incubate at 60°C for 60 minutes.[1][6]

  • Analysis: After cooling, the sample is ready for GC-MS analysis. If necessary, an appropriate solvent like dichloromethane (B109758) can be added for dilution.[1][6]

Protocol 2: Acid-Catalyzed Esterification for Fatty Acid Analysis (FAMEs)

This method is used to convert free fatty acids and glycerolipids into their more volatile fatty acid methyl esters (FAMEs).[6]

  • Sample Preparation: Place the dried lipid sample (1-25 mg) into a screw-capped glass tube with a PTFE liner.[2]

  • Reagent Addition: Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.[2]

  • Reaction:

    • Cap the tube tightly and vortex.

    • Heat at 60-100°C for 5-60 minutes.[2][6] A common practice is 80°C for 1 hour.[6]

  • Extraction:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[2]

    • Vortex thoroughly to extract the FAMEs into the organic layer.[2]

    • Centrifuge to separate the layers.

  • Sample Cleanup:

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.[1][2]

  • Analysis: The resulting FAME solution is ready for GC-MS injection.

Data Presentation

The following table summarizes typical reaction conditions for two common derivatization methods.

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 12-14% BF₃ in Methanol[1][2]N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane[6]
Sample Amount 1-50 mg[2]~100 µL of a 1 mg/mL solution[1][6]
Reaction Temperature 60-100°C[2][6]60°C[1][6]
Reaction Time 5-60 minutes[2][6]60 minutes[1][6]
Extraction/Dilution Solvent Hexane or Heptane[2]Dichloromethane (optional)[1][6]
Key Advantage Robust for both free fatty acids and glycerolipids.[6]Derivatizes multiple functional groups (hydroxyls, carboxyls, amines).[1]

Visualizations

Troubleshooting Workflow for Incomplete Derivatization

G A Poor Peak Shape or Multiple Peaks Observed B Check for Incomplete Derivatization A->B C Verify Reagent Quality (Fresh, Anhydrous Storage) B->C Is reagent fresh? D Optimize Reaction Conditions (Time, Temperature) B->D Are conditions optimal? E Ensure Sample is Anhydrous B->E Is sample dry? F Check Reagent-to-Analyte Ratio B->F Is ratio sufficient? G Re-run Derivatization and GC-MS Analysis C->G D->G E->G F->G H Problem Resolved G->H Yes I Consider Other Causes (e.g., Artifacts, Isomers) G->I No

Caption: Troubleshooting logic for incomplete derivatization.

Two-Step Derivatization Workflow for Polar Lipids

G A Dried Polar Lipid Sample B Step 1: Methoximation (Methoxyamine HCl in Pyridine) A->B C Protects Carbonyl Groups B->C D Step 2: Silylation (e.g., MSTFA + 1% TMCS) B->D E Derivatizes Active Hydrogens (-OH, -COOH) D->E F Volatile & Thermally Stable Derivative D->F G GC-MS Analysis F->G

Caption: Workflow for two-step derivatization of polar lipids.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation of Dihydroxystearates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry fragmentation of dihydroxystearates.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for dihydroxystearates in ESI-MS?

In negative ion mode electrospray ionization (ESI-), the most common precursor ion observed for dihydroxystearic acid is the deprotonated molecule, [M-H]⁻. In positive ion mode ESI+, you may observe the protonated molecule, [M+H]⁺, but more commonly, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are seen, especially if there is salt contamination in the sample or mobile phase.

Q2: What are common adducts observed with dihydroxystearates and how can I minimize them?

Adduct formation is a common phenomenon in ESI-MS. For dihydroxystearates, you may observe the following adducts:

Adduct IonMass Shift (Da)Common SourceMitigation Strategy
Positive Ion Mode
[M+Na]⁺+22.989Glassware, mobile phase contaminantsUse plasticware, high-purity solvents, and add a small amount of a proton source like formic acid to the mobile phase.
[M+K]⁺+38.963Glassware, biological samplesSame as for sodium adducts.
[M+NH₄]⁺+18.034Ammonium (B1175870) formate (B1220265)/acetate in mobile phaseThis is often a desired adduct for improved ionization and fragmentation.
Negative Ion Mode
[M+Cl]⁻+34.969Chlorinated solvents, contaminantsAvoid chlorinated solvents in sample preparation.
[M+HCOO]⁻+44.998Formic acid in mobile phaseThis is often a desired adduct.
[M+CH₃COO]⁻+59.013Acetic acid in mobile phaseThis is often a desired adduct.

To minimize unwanted adduct formation, it is crucial to use high-purity solvents and plasticware, and to control the composition of the mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid) can promote protonation ([M+H]⁺) and reduce alkali metal adducts.

Q3: Should I consider derivatization for analyzing dihydroxystearates?

Derivatization can be a valuable strategy to improve the sensitivity and chromatographic separation of dihydroxystearates, and to obtain more informative fragmentation patterns. Chemical derivatization can introduce a readily ionizable group, enhancing the signal intensity in ESI-MS. For example, derivatizing the carboxylic acid group can improve ionization efficiency. While not always necessary, it is a useful tool for challenging analyses or when isomers need to be resolved.

Troubleshooting Guide

Q1: I am observing a very low signal for my dihydroxystearate. What are the possible causes and solutions?

Several factors can contribute to low signal intensity:

  • Poor Ionization Efficiency: Dihydroxystearates, being long-chain fatty acids, can have moderate ionization efficiency.

    • Solution: Optimize the ESI source parameters, such as spray voltage, capillary temperature, and gas flows. Consider switching ionization modes (positive vs. negative) to see which provides a better signal. Adding a small amount of modifier to the mobile phase, like ammonium formate or acetate, can also enhance ionization.

  • Sample Preparation Issues: The presence of salts, detergents, or other contaminants can suppress the ionization of your analyte.

    • Solution: Ensure your sample preparation method effectively removes interfering substances. Use high-purity solvents and reagents. A solid-phase extraction (SPE) step may be necessary for complex matrices.

  • Suboptimal LC Conditions: Poor chromatographic peak shape can lead to a lower signal-to-noise ratio.

    • Solution: Optimize the LC gradient and flow rate. Ensure compatibility between your mobile phase and the analyte's properties. A C18 column is commonly used for fatty acid analysis.

Q2: My fragmentation spectrum is very noisy and I can't identify any characteristic fragment ions. What should I do?

A noisy fragmentation spectrum can be due to low precursor ion intensity or inappropriate fragmentation energy.

  • Solution:

    • Increase Precursor Ion Intensity: First, address any issues with low signal intensity as described in the previous question. A stronger precursor ion signal will generally lead to a cleaner product ion spectrum.

    • Optimize Collision Energy: The collision energy (CE) or normalized collision energy (NCE) is a critical parameter for obtaining informative fragment ions. If the energy is too low, you will see mostly the precursor ion with little to no fragmentation. If the energy is too high, you may get excessive fragmentation into very small, uninformative ions. It is recommended to perform a collision energy optimization experiment by ramping the CE across a range of values (e.g., 10-50 eV) and monitoring the intensity of the expected fragment ions.

Q3: I am getting inconsistent fragmentation patterns between runs. What could be the cause?

Inconsistent fragmentation can stem from several sources:

  • Fluctuations in Mass Spectrometer Performance:

    • Solution: Calibrate the mass spectrometer regularly to ensure mass accuracy and stable performance.

  • Variable Adduct Formation: If the precursor ion is a mix of different adducts ([M+H]⁺, [M+Na]⁺, etc.), the fragmentation pattern can vary as each adduct may fragment differently.

    • Solution: As mentioned earlier, take steps to control and minimize unwanted adduct formation. Using a consistent mobile phase composition is key.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization and fragmentation of the dihydroxystearate.

    • Solution: Improve the chromatographic separation to resolve the analyte from interfering matrix components. Modifying the sample preparation to remove more of the matrix may also be necessary.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Dihydroxystearate Analysis from Biological Fluids
  • Lipid Extraction:

    • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids using a glass pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) mixture of acetonitrile:isopropanol.

    • Vortex for 30 seconds to ensure the lipids are fully dissolved.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Dihydroxystearate Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • LC Gradient:

Time (min)% Mobile Phase B
0.050
1.050
10.095
12.095
12.150
15.050
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative Ion Mode (ESI-).

  • Precursor Ion: m/z 315.25 (for [C₁₈H₃₅O₄]⁻).

  • Product Ion Scanning: Scan for characteristic fragment ions (see fragmentation logic diagram below).

  • Collision Energy: Optimize as described in the troubleshooting guide. A starting point of 20-30 eV is recommended.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitution (Acetonitrile/Isopropanol) drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization Electrospray Ionization (Negative Mode) lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Selection) esi_ionization->ms1_scan fragmentation Collision-Induced Dissociation (CID/HCD) ms1_scan->fragmentation ms2_scan MS2 Scan (Product Ion Detection) fragmentation->ms2_scan data_analysis Data Analysis (Quantification & Identification) ms2_scan->data_analysis results Results data_analysis->results

Caption: Experimental workflow for dihydroxystearate analysis.

fragmentation_logic cluster_fragments Primary Fragmentation Pathways cluster_products Characteristic Product Ions precursor Precursor Ion [M-H]⁻ m/z 315.25 loss_h2o Loss of H₂O (-18 Da) precursor->loss_h2o loss_co2 Decarboxylation (-44 Da) precursor->loss_co2 alpha_cleavage Alpha-Cleavage precursor->alpha_cleavage product1 [M-H-H₂O]⁻ m/z 297.24 loss_h2o->product1 product2 [M-H-CO₂]⁻ m/z 271.26 loss_co2->product2 product3 Cleavage at C9-C10 bond alpha_cleavage->product3

Caption: Fragmentation logic for dihydroxystearates in negative ion mode.

Preventing degradation of dihydroxy fatty acids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of dihydroxy fatty acids (DHFA) during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What makes dihydroxy fatty acids particularly susceptible to degradation during extraction?

A1: Dihydroxy fatty acids possess vicinal diol (hydroxyl groups on adjacent carbons) or other diol configurations that are susceptible to oxidative cleavage. This chemical property, in addition to the general vulnerability of the fatty acid carbon chain to lipid peroxidation, makes them particularly delicate. The reaction can lead to the formation of aldehydes and ketones, compromising the integrity of the sample. Furthermore, their polar nature can make extraction and separation from complex biological matrices challenging, sometimes requiring conditions that may promote degradation.

Q2: What are the primary sources of degradation to be aware of during the extraction process?

A2: The primary sources of degradation are oxidation, enzymatic activity, and extreme pH conditions.

  • Oxidation: Exposure to atmospheric oxygen, metal ions (which can catalyze oxidation), and light can initiate free radical chain reactions, leading to the degradation of the fatty acid backbone.

  • Enzymatic Activity: Endogenous enzymes like phospholipases and epoxide hydrolases released during sample homogenization can alter the native lipid profile.[1] For instance, soluble epoxide hydrolase (sEH) metabolizes epoxy fatty acids into their corresponding dihydroxy fatty acids, which could be a source of contamination or misinterpretation if not controlled.[2][3]

  • pH Extremes: Strongly acidic or basic conditions used in some older hydrolysis or derivatization protocols can cause unwanted side reactions or degradation of the diol moiety.

Q3: How critical is the storage of samples and extracts?

A3: Storage is a critical step where significant degradation can occur. Both biological samples and lipid extracts should be stored at -80°C under an inert atmosphere (like nitrogen or argon) to minimize oxidation.[1] It is also crucial to limit freeze-thaw cycles. For lipid extracts, storing them in an organic solvent free of oxygen, light, and metal ions is recommended to prevent sublimation and chemical transformation.[1]

Q4: Should I add antioxidants to my extraction solvents?

A4: Yes, adding antioxidants is a highly recommended practice. Butylated hydroxytoluene (BHT) is commonly added to extraction solvents at a concentration of 0.005-0.01% to inhibit lipid peroxidation. Vitamin E and its analogs are also effective free radical scavengers. These antioxidants work by donating a hydrogen atom to quench free radicals, thus preventing the propagation of oxidative chain reactions.

Q5: What is the best general approach for extracting dihydroxy fatty acids?

A5: A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is often optimal. LLE methods like the Folch or Bligh & Dyer (using chloroform/methanol) or the Matyash method (using methyl-tert-butyl ether/methanol) are effective for initial total lipid extraction.[4][5] The subsequent SPE step allows for the selective isolation and concentration of DHFA, removing other interfering lipid classes.[6][7] For serum samples, an automated online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be effective, with high recovery rates.[8]

Troubleshooting Guide

Issue: Low Recovery or Yield of Dihydroxy Fatty Acids

QuestionPossible CauseSuggested Solution
Are you observing a significant loss of your target analyte after extraction? Incomplete Extraction: The polarity of DHFA can make them difficult to extract from the aqueous phase.Ensure proper phase separation in liquid-liquid extraction. Consider using a more polar solvent system or re-extracting the aqueous phase. The Matyash method (MTBE/Methanol) can be a good alternative to chloroform-based methods.[4]
Adsorption to Labware: Polar lipids can adhere to glass or plastic surfaces.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Degradation during Extraction: Oxidative loss or other chemical degradation.Add an antioxidant like BHT to all solvents. Work quickly and on ice to minimize enzymatic activity. Ensure all solvents are of high purity and free of peroxides.
Inefficient SPE Elution: The chosen SPE solvent may not be strong enough to elute the DHFA from the cartridge.Optimize the SPE elution solvent. A gradient elution starting with a non-polar solvent and gradually increasing polarity might be necessary. Test different solvent mixtures (e.g., ethyl acetate, methanol, acetonitrile (B52724) with small amounts of acid or base).

Issue: High Variability Between Replicates

QuestionPossible CauseSuggested Solution
Are your replicate measurements inconsistent? Inconsistent Sample Handling: Minor differences in timing, temperature, or vortexing during extraction can lead to variability.Standardize every step of the protocol. Use an automated liquid handler if available. Ensure samples are completely homogenized.
Phase Separation Issues: Inconsistent partitioning during liquid-liquid extraction.After vortexing, ensure complete phase separation by adequate centrifugation. Avoid aspirating the interface between the aqueous and organic layers.
Instrumental Variability: Fluctuations in the LC-MS/MS system.Use a deuterated internal standard for each analyte class to normalize for extraction efficiency and instrument response. Run quality control (QC) samples throughout the analytical batch.

Issue: Evidence of Sample Degradation (e.g., extra peaks in chromatogram)

QuestionPossible CauseSuggested Solution
Are you seeing unexpected peaks or a high baseline in your chromatograms? Oxidative Cleavage: The vicinal diol group can be cleaved, forming smaller aldehyde or carboxylic acid fragments.Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent evaporation steps. Ensure antioxidants are present in all solvents. Use peroxide-free solvents.
Side Reactions during Derivatization: If using derivatization for GC-MS analysis, the reagents may cause side reactions.Optimize derivatization conditions (temperature, time, reagent concentration). For example, when creating trimethylsilyl (B98337) (TMS) ether derivatives for GC-MS analysis, ensure the sample is completely dry, as water can interfere with the reaction.[9][10] LC-MS/MS analysis often does not require derivatization, which can be a simpler approach.[11]
Solvent Contaminants: Impurities in solvents can react with the analytes.Use high-purity, LC-MS grade solvents. Filter all solvents before use.

Quantitative Data on Extraction Efficiency

The recovery of dihydroxy fatty acids is highly dependent on the matrix and the specific extraction protocol. While direct comparisons of degradation rates are scarce, recovery data provides a good proxy for an efficient and non-destructive method.

Analyte ClassMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
FAHFAs*SerumOnline SPELC-MS/MS73.8 - 100[8]
Lipids (General)Mouse PlasmaBligh-Dyer (Chloroform/Methanol)LC-MSMethod showed high rates of detection but decreased sensitivity compared to others.[4]
Lipids (General)Mouse PlasmaMatyash (MTBE/Methanol)LC-MSGood overall performance with high sensitivity for both polar and nonpolar compounds.[4]

*FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids) are structurally related and their recovery is indicative of performance for dihydroxy fatty acids.

Detailed Experimental Protocols

Protocol 1: Extraction of Dihydroxy Fatty Acids from Plasma/Serum

This protocol is a modified liquid-liquid extraction followed by solid-phase extraction, suitable for subsequent LC-MS/MS analysis.

Materials:

  • Plasma/Serum sample

  • Internal Standards (e.g., deuterated DHETs or DiHOMEs)

  • Methanol (MeOH) with 0.01% BHT

  • Methyl-tert-butyl ether (MTBE) with 0.01% BHT

  • Water (LC-MS grade)

  • SPE Cartridges (e.g., C18 or a mixed-mode sorbent)

  • Hexane, Ethyl Acetate, Acetonitrile (ACN) for SPE

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: Thaw plasma/serum sample (e.g., 100 µL) on ice.

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standard solution to the sample.

  • Protein Precipitation & LLE:

    • Add 400 µL of ice-cold Methanol (containing BHT). Vortex for 10 seconds.

    • Add 500 µL of MTBE (containing BHT). Vortex for 10 seconds and sonicate for 10 minutes in a cold water bath.

    • Add 500 µL of LC-MS grade water to induce phase separation. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic layer (MTBE) into a clean tube. Avoid the protein interface.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen gas at room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

    • Loading: Reconstitute the dried lipid extract in a small volume of a weak solvent (e.g., 200 µL of 10% Methanol in water) and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or 5% Methanol) to remove highly polar, interfering compounds.

    • Elution: Elute the dihydroxy fatty acids with a more polar solvent, such as acetonitrile or ethyl acetate. The optimal solvent should be determined empirically.

  • Final Preparation: Evaporate the eluted fraction under nitrogen. Reconstitute in a suitable solvent (e.g., 100 µL of Methanol/Water 80:20) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).

  • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute the lipids. A typical gradient might run from 30% B to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Negative ESI is typically used for fatty acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor ion [M-H]⁻ for each target dihydroxy fatty acid and its characteristic product ions. These will need to be optimized for your specific instrument.

Mandatory Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Add Internal Standard Sample->Spike Homogenize 3. Homogenize & Add Solvents (e.g., MTBE/MeOH) + Antioxidant (BHT) Spike->Homogenize LLE 4. Liquid-Liquid Extraction (Centrifuge) Homogenize->LLE Collect 5. Collect Organic Layer LLE->Collect Dry1 6. Evaporate under N2 Collect->Dry1 SPE 7. Solid-Phase Extraction (SPE) (Wash & Elute) Dry1->SPE Dry2 8. Evaporate under N2 SPE->Dry2 Reconstitute 9. Reconstitute for Analysis Dry2->Reconstitute LCMS 10. LC-MS/MS Analysis (Negative ESI, MRM) Reconstitute->LCMS Integrate 11. Integrate Peaks LCMS->Integrate Quantify 12. Quantify vs. Internal Standard Integrate->Quantify PPAR_Alpha_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Activation (Ligand Binding) Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., CPT1A) PPRE->Gene Initiates

References

Technical Support Center: Enhancing Resolution in Chiral Chromatography of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of fatty acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any separation of my fatty acid enantiomers. What are the initial steps I should take?

A1: When there is a complete lack of separation, it is crucial to verify the fundamental aspects of your chromatographic setup.

  • Confirm Chiral Stationary Phase (CSP) Selection: Ensure you are using a chiral stationary phase appropriate for lipid analysis. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are common starting points for fatty acid separations.[1][2]

  • Verify Mobile Phase Compatibility: Check that your mobile phase is compatible with the column and is of high-performance liquid chromatography (HPLC) grade. For normal-phase chromatography, a common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol.[3] For reversed-phase, mixtures of acetonitrile (B52724) or methanol (B129727) with water or a buffer are typical.[4]

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times than achiral phases.[5]

  • Consider Derivatization: Fatty acids often require derivatization to improve their chromatographic properties and to enable detection if they lack a chromophore.[6][7] Methylation to form fatty acid methyl esters (FAMEs) is a common strategy.[8][9] For certain fatty acids, especially hydroxy fatty acids, derivatization with a chiral reagent to form diastereomers can facilitate separation on an achiral column.[10][11]

Q2: My peaks are broad and show poor resolution. How can I improve this?

A2: Broad peaks can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Mobile Phase Composition: The percentage of the alcohol modifier in the normal-phase mobile phase significantly impacts resolution. Decreasing the percentage of the alcohol can increase retention times and often improves resolution.[3] In reversed-phase, adjusting the organic modifier percentage and the pH of the aqueous phase can have a similar effect.[5]

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution by enhancing peak efficiency. A typical starting flow rate of 1.0 mL/min can be lowered to 0.5 mL/min or even further for optimization.[3]

  • Optimize Temperature: Temperature is a critical parameter that can have a significant, and sometimes unpredictable, effect on chiral separations.[12] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[5]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample and reinjecting.[13]

  • Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase to avoid peak distortion.[13]

Q3: I have two peaks, but they are not baseline-resolved. What parameters can I adjust for better separation?

A3: Achieving baseline resolution often requires fine-tuning of the chromatographic conditions.

  • Fine-tune Mobile Phase Composition: Small, incremental changes to the mobile phase composition can have a large impact on selectivity. For acidic or basic fatty acid derivatives, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds) can improve peak shape and resolution.[14][15]

  • Systematically Vary the Temperature: Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[3]

  • Reduce the Flow Rate: As mentioned previously, reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to improved resolution.

Q4: I am observing peak splitting or shoulder peaks. What are the potential causes and solutions?

A4: Peak splitting can be a complex issue with several potential causes.

  • Method-Related Issues: If only a single peak is splitting, it may be an issue with the separation itself. It's possible that two different components are eluting very close together. Adjusting parameters such as temperature, mobile phase composition, column selection, or flow rate can usually resolve this.[16] The difference between the mobile phase temperature and the column temperature can also lead to a double peak shape.[16]

  • Blocked Column Frit: If all peaks are splitting, a blockage in the column inlet frit may be disrupting the flow path. To remedy this, the frit or the entire column may need to be replaced.[16]

  • Column Voids or Contamination: A void in the column packing material or contamination of the stationary phase can cause the eluent to have a disrupted flow path, leading to multiple retention times for the same component.[16] Flushing the column may help with contamination, but a void often requires column replacement.[13]

  • Column Degradation: After extended use, particularly with aggressive mobile phases or additives, the performance of a chiral column can degrade, leading to issues like peak splitting.[17] For immobilized polysaccharide-based columns, a regeneration procedure using solvents like DMF or EtOAc may restore performance.[17]

Data Presentation: Comparative Resolution of Fatty Acid Isomers

The following tables summarize quantitative data for the chiral separation of various fatty acid isomers under different chromatographic conditions.

Table 1: Chiral Separation of Hydroxy Fatty Acid Derivatives

Fatty Acid DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionElution OrderReference
Methyl 8S/8R-hydroxyeicosatetraenoateChiralcel™ OB (cellulose trisbenzoate)Hexane-isopropanol (100:2, v/v)0.5UV (235 nm)S-form before R-form[10]
Reduced hydroperoxide derivatives from linoleic acidDNBPGHexane-isopropanol (99.5:0.5, v/v)Not SpecifiedUV (235 nm)S-enantiomers before R-forms[10]
2-hydroxy fatty acids (C5-C18) as 3,5-dinitrophenylurethane and methyl ester derivativesN-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine ionically bonded to silica (B1680970) geln-hexane-1,2-dichloroethane-ethanol (ternary)Not SpecifiedUV (226 nm)Not Specified[18]

Table 2: Influence of Mobile Phase Additives on Chiral Separations

Analyte TypeChiral Stationary PhaseMobile Phase SystemAdditive (Typical Conc.)Purpose of AdditiveReference
Basic CompoundsPolysaccharide-basedNormal Phase (Hexane/Alcohol)Diethylamine (DEA), ButylamineImprove peak shape and resolution[15]
Acidic CompoundsPolysaccharide-basedNormal Phase (Hexane/Alcohol)Trifluoroacetic acid (TFA), Acetic acidImprove peak shape and resolution[15]
Acidic CompoundsWhelk-O 1Normal PhaseAcetic Acid (0.5%)Enhance separation of arylpropionic acids[14]
Basic CompoundsChiralcel OD-H, Chiralpak ADNormal PhaseDiethylamine (0.1%)Facilitate separation[14]
Acidic CompoundsChiralcel OD-H, Chiralpak ADNormal PhaseTrifluoroacetic acid (0.1%)Facilitate separation[14]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC/HPLC Analysis

This protocol is a general guideline for the esterification of fatty acids using methanolic HCl.

Materials:

  • Lipid sample

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (B28343)

  • Hexane (B92381)

  • Water (HPLC grade)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Reagent Preparation (8% HCl in Methanol/Water): Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol.[9]

  • Sample Preparation: Place the lipid sample into a reaction vial.

  • Addition of Reagents: To the lipid sample, add 0.2 ml of toluene, 1.5 ml of methanol, and 0.3 ml of the 8% HCl solution sequentially. The final HCl concentration will be approximately 1.2% (w/v).[9]

  • Reaction: Tightly cap the vial and incubate at 45°C overnight or heat at 100°C for 1-1.5 hours.[9]

  • Extraction: After the reaction mixture has cooled to room temperature, add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Shake the vial vigorously and then allow the layers to separate. The FAMEs will be in the upper hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for analysis.

Protocol 2: Derivatization of Hydroxy Fatty Acids with Dinitrophenyl Isocyanate for HPLC Analysis

This protocol is based on the derivatization of hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) derivatives for enhanced detection and chiral separation.[19]

Materials:

  • Hydroxy fatty acid sample

  • Dinitrophenyl isocyanate

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve the hydroxy fatty acid sample in a small volume of anhydrous solvent in a reaction vial.

  • Reagent Addition: Add an excess of dinitrophenyl isocyanate to the sample solution.

  • Reaction: Cap the vial and heat at an appropriate temperature (e.g., 60-80°C) for a specified time until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Sample Cleanup (if necessary): After the reaction, the excess reagent may need to be removed. This can be achieved by solid-phase extraction (SPE) or by quenching the reaction with a suitable reagent.

  • Final Preparation: Evaporate the solvent and redissolve the resulting 3,5-dinitrophenyl urethane derivative in the mobile phase for HPLC analysis.

Mandatory Visualizations

troubleshooting_workflow start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes select_new_csp Select a more appropriate CSP (e.g., polysaccharide vs. cyclodextrin) check_csp->select_new_csp No check_flow_rate Is the flow rate optimized? check_mobile_phase->check_flow_rate Yes optimize_mp Adjust modifier percentage Add acidic/basic modifiers check_mobile_phase->optimize_mp No check_temperature Is the temperature optimized? check_flow_rate->check_temperature Yes optimize_fr Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) check_flow_rate->optimize_fr No check_derivatization Is derivatization necessary/optimal? check_temperature->check_derivatization Yes optimize_temp Screen a range of temperatures (e.g., 15-40°C) check_temperature->optimize_temp No solution_found Resolution Achieved check_derivatization->solution_found Yes optimize_deriv Consider derivatization (e.g., methylation) or a different derivatizing agent check_derivatization->optimize_deriv No select_new_csp->check_mobile_phase optimize_mp->check_flow_rate optimize_fr->check_temperature optimize_temp->check_derivatization optimize_deriv->solution_found

Caption: Troubleshooting workflow for poor enantiomeric resolution.

method_development_flow cluster_prep Sample & Column Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation sample_prep 1. Sample Preparation (Derivatization if needed, e.g., FAMEs) column_selection 2. Chiral Column Selection (e.g., Polysaccharide or Cyclodextrin-based) sample_prep->column_selection mobile_phase_screening 3. Mobile Phase Screening (Normal Phase: Hexane/IPA; Reversed Phase: ACN/H2O) column_selection->mobile_phase_screening optimize_mp 4. Optimize Mobile Phase (Adjust modifier %, add additives) mobile_phase_screening->optimize_mp optimize_temp 5. Optimize Temperature optimize_mp->optimize_temp optimize_flow 6. Optimize Flow Rate optimize_temp->optimize_flow validation 7. Method Validation (Robustness, Reproducibility) optimize_flow->validation

Caption: General workflow for chiral method development.

References

Technical Support Center: Quantification of Oxidized Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of oxidized fatty acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying oxidized fatty acids?

A1: The quantification of oxidized fatty acids, or oxylipins, presents several analytical challenges. These include their low abundance in biological samples, the rapid metabolism into other forms, and the existence of numerous closely related isomers with similar chemical properties. Additionally, the non-enzymatic formation of some of these compounds can lead to a wide variety of isomers that are difficult to separate and identify.[1] The inherent instability of these molecules also makes them prone to artificial oxidation during sample handling and analysis.[2][3]

Q2: What are the key considerations for sample collection and storage to minimize artifactual oxidation?

A2: To minimize artifactual oxidation, it is crucial to handle and store samples properly. Samples should be collected and processed as quickly as possible.[4] Freezing samples at -80°C immediately after collection is a recommended practice for long-term storage.[4] The use of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation can help prevent the formation of artificial oxidation products.[5][6] It is also advisable to store lipid extracts under a nitrogen atmosphere to prevent oxidation.[4]

Q3: Which analytical technique is most suitable for quantifying oxidized fatty acids?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used and robust technique for the sensitive and selective quantification of a broad range of oxidized fatty acids.[2] It allows for the simultaneous analysis of over 100 different oxylipins with high sensitivity.[1] While other methods like gas chromatography-mass spectrometry (GC-MS) and immunoassays (ELISA, RIA) exist, LC-MS/MS offers superior specificity and the ability to distinguish between isomers, which is a significant challenge with immunoassays.[1][7]

Q4: Why is the use of internal standards critical in oxidized fatty acid analysis?

A4: The use of isotopically labeled internal standards is essential to correct for variations in sample preparation, extraction efficiency, and instrument response.[2][5] These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any losses or variations during the analytical process can be accounted for, leading to more accurate and precise quantification. However, a limitation is the lack of commercially available and reliable internal standards for all oxidized lipid species.[3]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the quantification of oxidized fatty acids.

Problem Possible Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution of Isomers - Inappropriate column chemistry or dimensions.- Suboptimal mobile phase composition or gradient.- Use a column with appropriate selectivity for lipid isomers (e.g., C18, chiral columns).[1]- Optimize the mobile phase gradient to improve separation.- Consider using two-dimensional LC (2D-LC) for complex samples.[8]
Low Signal Intensity or Poor Sensitivity - Inefficient ionization of analytes.- Low abundance in the sample.- Matrix effects suppressing the signal.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows).- Consider charge-switch derivatization to improve ionization efficiency in positive ion mode.[9]- Improve sample clean-up to reduce matrix effects using techniques like solid-phase extraction (SPE).[1]
High Variability Between Replicate Injections - Instability of analytes in the autosampler.- Inconsistent sample injection volume.- Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.- Ensure the autosampler is properly calibrated and maintained.
Presence of Unexpected Peaks or Artifacts - In-source fragmentation of analytes.- Contamination from solvents, tubes, or handling.- Artificial oxidation during sample preparation.- Optimize MS/MS collision energy.- Use high-purity solvents and pre-cleaned labware.- Incorporate antioxidants (e.g., BHT) during sample preparation and work quickly on ice.[5][6]
Inaccurate Quantification - Lack of appropriate internal standards.- Non-linearity of the calibration curve.- Endogenous levels of the analyte in the blank matrix.- Use stable isotope-labeled internal standards for each analyte class where possible.[2]- Prepare a calibration curve over a wide dynamic range and use appropriate regression analysis.- For endogenous analytes, use a surrogate matrix or standard addition method for calibration.[10]

Experimental Protocols

Detailed Methodology: Quantification of Oxylipins by LC-MS/MS

This protocol provides a general framework for the targeted quantification of oxidized fatty acids in biological samples.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add 5 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of an internal standard mix containing deuterated standards for the oxylipins of interest.

    • Add 300 µL of cold methanol (B129727) to precipitate proteins. Vortex for 20 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.

      • Condition the cartridge with methanol followed by water.

      • Load the sample supernatant.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

      • Elute the oxylipins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

      • Gradient: A typical gradient would start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for oxylipins.[1]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: For each analyte and internal standard, specific precursor-to-product ion transitions must be optimized. These transitions are highly specific and allow for sensitive detection.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_PL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (AA) PLA2->AA releases COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 PGs_TXs Prostaglandins (PGs) & Thromboxanes (TXs) COX->PGs_TXs LTs Leukotrienes (LTs) LOX->LTs HETEs_LXs HETEs & Lipoxins (LXs) LOX->HETEs_LXs EETs_DHETs Epoxyeicosatrienoic Acids (EETs) & Dihydroxyeicosatrienoic Acids (DHETs) CYP450->EETs_DHETs Inflammation Inflammation PGs_TXs->Inflammation Vasoconstriction Vasoconstriction PGs_TXs->Vasoconstriction LTs->Inflammation Vasodilation Vasodilation EETs_DHETs->Vasodilation

Caption: Enzymatic pathways of arachidonic acid metabolism.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with Internal Standards Sample_Collection->Spiking Extraction 3. Solid Phase Extraction (SPE) Spiking->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC_Separation 5. LC Separation Evaporation->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis Result Result: Concentration of Oxylipins Data_Analysis->Result

Caption: A typical workflow for quantifying oxidized fatty acids.

Logical Relationship: Troubleshooting Guide

Troubleshooting_Logic Problem Problem Identified (e.g., Poor Peak Shape) Cause_LC LC-related Cause? Problem->Cause_LC Investigate Cause_MS MS-related Cause? Problem->Cause_MS Investigate Cause_Sample Sample Prep Cause? Problem->Cause_Sample Investigate Solution_LC Optimize LC Method (Gradient, Column) Cause_LC->Solution_LC If Yes Solution_MS Optimize MS Parameters (Source, Collision Energy) Cause_MS->Solution_MS If Yes Solution_Sample Improve Sample Clean-up (SPE, LLE) Cause_Sample->Solution_Sample If Yes Resolution Problem Resolved Solution_LC->Resolution Solution_MS->Resolution Solution_Sample->Resolution

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Researcher's Guide to Differentiating Threo and Erythro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise determination of molecular stereochemistry is paramount. Diastereomers, such as threo and erythro isomers, possess distinct three-dimensional arrangements of atoms, which can lead to significant differences in their physical, chemical, and biological properties. This guide provides an objective comparison of spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

Introduction to Threo and Erythro Isomers

The terms threo and erythro are used to describe the relative configuration of two adjacent stereocenters in a molecule. This nomenclature originates from the simple sugars threose and erythrose.[1][2] In a Fischer projection, if two identical or similar substituents on the adjacent chiral carbons are on the same side, the isomer is termed erythro .[3] If they are on opposite sides, it is the threo isomer.[3] As diastereomers, these isomers are not mirror images of each other and exhibit different physical and chemical properties, making their unambiguous identification crucial.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used method for distinguishing between threo and erythro diastereomers. Differences in the spatial arrangement of atoms lead to distinct magnetic environments for nuclei, resulting in measurable variations in chemical shifts and coupling constants.

¹H NMR Spectroscopy

Proton NMR provides a wealth of information through two key parameters: chemical shifts (δ) and vicinal coupling constants (³J_HH).

  • Chemical Shifts (δ): Protons in threo and erythro isomers experience different shielding and deshielding effects due to the varying proximity of substituents. This results in different chemical shifts. For instance, in a study of 1,2-disubstituted-1-arylpropanes, the methyl protons of the erythro isomer were consistently found at a lower field (higher ppm) compared to the threo isomer.[5][6] Similarly, for aryl-glycerol compounds analyzed in DMSO-d₆, the chemical shift difference (Δδ) between the diastereotopic methylene (B1212753) protons is a reliable indicator: the threo configuration shows a larger Δδ (>0.15 ppm) while the erythro configuration has a smaller Δδ (<0.07 ppm).[7]

  • Vicinal Coupling Constants (³J_HH): The coupling constant between two protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus equation.[8] The different conformations favored by threo and erythro isomers lead to different average dihedral angles and thus different ³J_HH values. While it has been suggested that erythro isomers might have larger vicinal coupling constants, this is not a universally reliable rule and should be applied with caution, as exceptions are common.[5][9]

¹³C NMR Spectroscopy

Carbon NMR is also a valuable tool. The carbon atoms, particularly the stereogenic centers and adjacent carbons, will have different chemical shifts in the two isomers. In the analysis of 8,4′-oxyneolignane derivatives, the difference in chemical shifts between C8 and C7 (Δδ C8−C7) was successfully used to distinguish between threo and erythro forms.[10]

Compound Class Isomer Key Nucleus Observed Difference Reference
1,2-disubstituted-1-arylpropanesErythroMethyl Protons (¹H)Signal at lower field (higher ppm)[5][6]
1,2-disubstituted-1-arylpropanesThreoMethyl Protons (¹H)Signal at higher field (lower ppm)[5][6]
Aryl-glycerols (in DMSO-d₆)ErythroMethylene Protons (¹H)Smaller Δδ (<0.07 ppm)[7]
Aryl-glycerols (in DMSO-d₆)ThreoMethylene Protons (¹H)Larger Δδ (>0.15 ppm)[7]
8,4′-oxyneolignanesErythro vs. ThreoC7 and C8 (¹³C)Differentiable based on Δδ C8−C7[10]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as it may influence the preferred conformation and resulting spectra.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed analysis of coupling constants, a high digital resolution is required.

  • Advanced Experiments (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to probe through-space proximities, which can help confirm stereochemical assignments.

  • Data Analysis: Process the spectra and carefully analyze the chemical shifts, multiplicities, and coupling constants of the protons and carbons at and near the stereogenic centers. Compare the data for the two isomers to identify consistent differences.

Chromatographic Methods Coupled with Mass Spectrometry

While mass spectrometry alone is generally unable to distinguish between diastereomers due to their identical mass, coupling it with a chromatographic separation technique is highly effective.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS)

The differentiation relies on the principle that diastereomers have different physical properties, which can lead to different interactions with the stationary phase of a chromatography column, resulting in different retention times.

  • Separation: Using an appropriate GC or HPLC column (chiral or achiral), a mixture of threo and erythro isomers can be separated into two distinct peaks.[12]

  • Detection: The mass spectrometer serves as a detector, confirming that the two separated peaks correspond to compounds of the same mass, thereby identifying them as isomers.

Technique Principle of Differentiation Key Parameter Reference
GC-MSDifferential interaction with the stationary phaseRetention Time[12]
LC-MS/MSDifferential interaction with the stationary phaseRetention Time[13]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a column known to separate the specific class of compounds. Method development may be required to optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two isomers.

  • Mass Spectrometry Detection: Interface the HPLC with a mass spectrometer (e.g., Q-TOF, Triple Quadrupole). Set the MS to operate in a suitable ionization mode (e.g., ESI+, ESI-) and scan for the expected molecular ion mass of the compound.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The two separated peaks with the same mass-to-charge ratio (m/z) correspond to the threo and erythro isomers.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Since threo and erythro isomers contain the same functional groups and bonds, their vibrational spectra are often very similar, making this technique generally unreliable for distinguishing between them.[14] While subtle differences in the fingerprint region might exist due to different conformations or intramolecular interactions (like hydrogen bonding), these are typically too small to be used for unambiguous assignment without computational support.[14]

Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of threo and erythro isomers.

G cluster_input Sample cluster_methods Spectroscopic Analysis cluster_results Outcome mixture Mixture of Threo & Erythro Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) mixture->NMR LCMS LC-MS or GC-MS mixture->LCMS IR IR Spectroscopy mixture->IR nmr_res Effective Differentiation Parameter: Chemical Shift (δ) Parameter: Coupling Constant (J) NMR->nmr_res lcms_res Effective Differentiation Parameter: Retention Time (t_R) LCMS->lcms_res ir_res Generally Ineffective Spectra are typically very similar IR->ir_res

Caption: Workflow for differentiating threo and erythro isomers.

Conclusion

For the unambiguous differentiation of threo and erythro isomers, NMR spectroscopy stands out as the most informative technique, providing detailed structural insights through chemical shifts and coupling constants. Chromatographic methods coupled with mass spectrometry (LC-MS and GC-MS) are also highly reliable, offering definitive separation of the isomers based on their different physical properties. In contrast, standard IR spectroscopy is generally not suitable for this purpose due to the high degree of similarity in the vibrational spectra of diastereomers. A multi-technique approach, leveraging the strengths of both NMR and chromatography-MS, provides the most robust characterization for researchers in drug discovery and organic synthesis.

References

A Comparative Guide to the Analytical Validation of Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl threo-9,10-Dihydroxyoctadecanoate, a dihydroxy fatty acid methyl ester, is crucial in various research fields, including lipidomics and drug development. This guide provides a comparative overview of two primary analytical methods for its validation: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes the typical validation parameters for the GC-MS and LC-MS/MS analysis of dihydroxy fatty acid methyl esters, based on reported data for similar analytes.

Performance ParameterGC-MS with Silylation DerivatizationDirect LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below, offering a comprehensive guide for laboratory implementation.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves the derivatization of the hydroxyl groups of this compound to their trimethylsilyl (B98337) (TMS) ethers, which increases volatility and improves chromatographic performance.

1. Sample Preparation and Derivatization:

  • Internal Standard Addition: To a known volume of the sample, add a suitable internal standard (e.g., a deuterated analog of the analyte) to correct for variations in sample preparation and instrument response.

  • Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as silylation reagents are water-sensitive[1].

  • Methoximation (Optional): For samples containing ketone groups, a methoximation step can be performed prior to silylation to prevent enol formation. Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30 °C for 90 minutes[1].

  • Silylation: Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the mixture at 37 °C for 30 minutes to ensure complete derivatization[1].

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Phenomenex Zebron ZB 1-ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet maintained at 250 °C with a split ratio of 33.3:1.

  • Oven Program: Initial temperature of 60 °C for 1 minute, then ramp to 325 °C at 10 °C/min, and hold for 9.5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or similar, operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode (m/z 50-650) or selected ion monitoring (SIM) for enhanced sensitivity.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound without the need for derivatization, offering a more streamlined workflow.

1. Sample Preparation:

  • Protein Precipitation (for biological samples): For plasma or serum samples, precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE) (for cleanup): To remove interfering matrix components, pass the supernatant through a C18 SPE cartridge. Wash the cartridge with a low-organic solvent mixture and elute the analyte with a high-organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: Phenomenex Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be optimized. For a similar compound, 9,10,13-trihydroxyoctadecenoic acid, a transition of m/z 329.1 → 139.0 has been used.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and LC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Evaporate1 Evaporate to Dryness Add_IS->Evaporate1 Derivatize Silylation (MSTFA) Evaporate1->Derivatize GC_Injection GC Injection Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection

GC-MS with Silylation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute LC_Injection LC Injection Evaporate_Reconstitute->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Detection (MRM) Ionization->Detection

Direct LC-MS/MS Analysis Workflow

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid mediators, the accurate and sensitive analysis of dihydroxy fatty acids is crucial. These molecules, part of the larger oxylipin family, are involved in a myriad of physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic regulation. The two primary analytical platforms for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory (e.g., silylation, methylation) to increase volatility and thermal stability.[1]Generally not required, simplifying sample preparation.[1][2]
Sample Preparation More complex and time-consuming due to the requisite derivatization step.[3]Simpler and faster, often involving protein precipitation and solid-phase extraction.[1][4]
Throughput Lower, constrained by the multi-step sample preparation process.[1]Higher, facilitated by streamlined sample preparation and rapid chromatographic runs.[1]
Sensitivity (LOQ) Can achieve very low limits of quantitation; some studies report lower LLOQs than LC-MS/MS methods.[2]Highly sensitive, with LOQs for some oxylipins in the low pg range.[3]
Matrix Effects Generally lower due to extensive sample cleanup and the nature of the separation.[1]Can be more significant, potentially impacting ionization efficiency and requiring careful method development.[1]
Compound Suitability Best for volatile and thermally stable compounds (post-derivatization).Ideal for polar, non-volatile, and thermally labile compounds like dihydroxy fatty acids in their native state.
Isomer Separation Can provide excellent resolution of positional isomers.[5]Isomer separation can be challenging and may require specific chromatographic conditions or orthogonal techniques.[4]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of hydroxy and dihydroxy fatty acids using GC-MS and LC-MS. It is important to note that these values are representative and can vary significantly based on the specific analyte, matrix, instrumentation, and method optimization.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.2 ng for a single isomer[5], 0.21 to 0.54 µg/mL for fatty acids[6]0.1 to 25 pg on column for oxylipins[3], 5-100 nM for fatty acids[7]
Limit of Quantitation (LOQ) < 1 mg/L for dihydroxybutyric acids[1], 0.63 to 1.63 µg/mL for fatty acids[6]0.25 to 50 pg on column for oxylipins[3], <0.09 ng/mL for 11-HETE[8]
**Linearity (R²) **> 0.99[6]≥ 0.995[9]
Precision (%CV) Intra-laboratory CV of ~22% reported for similar analytes[1]Typically <15% for validated methods.[3][10]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ substantially, primarily in the sample preparation phase.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Hydrolysis Saponification (for total fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation with BSTFA) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

GC-MS analytical workflow for dihydroxy fatty acids.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Protein Precipitation followed by Solid-Phase Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

LC-MS/MS analytical workflow for dihydroxy fatty acids.

Experimental Protocols

GC-MS Protocol for Dihydroxy Fatty Acids

This protocol is a synthesized methodology based on common practices for analyzing hydroxy and dihydroxy fatty acids.

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system such as chloroform/methanol (B129727) or by solid-phase extraction (SPE).

  • Saponification: To analyze total fatty acids (both free and esterified), the lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide (B78521) in methanol.

  • Methylation: The carboxyl group of the fatty acids is esterified to form fatty acid methyl esters (FAMEs). This is commonly achieved using boron trifluoride in methanol (BF3-MeOH).

  • Silylation: The hydroxyl groups of the dihydroxy fatty acids are derivatized to form trimethylsilyl (B98337) (TMS) ethers. This is a critical step to increase volatility and thermal stability. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30-60 minutes.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. A capillary column with a mid-polarity stationary phase is often used for separation. The mass spectrometer is typically operated in electron ionization (EI) mode, and characteristic fragment ions are monitored for identification and quantification.

LC-MS/MS Protocol for Dihydroxy Fatty Acids

This protocol is a generalized procedure for the targeted quantification of oxylipins, including dihydroxy fatty acids.

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing deuterated internal standards.

    • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is diluted and loaded onto an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) to concentrate the analytes and remove interfering substances like phospholipids. The dihydroxy fatty acids are then eluted with an appropriate solvent mixture.

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected onto a reversed-phase C18 or C8 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a weak acid additive like formic or acetic acid, is used to separate the analytes.

    • Mass Spectrometry: The eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Dihydroxy Fatty Acids in Cellular Signaling

Dihydroxy fatty acids are products of the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) via pathways such as the cytochrome P450 (CYP) and lipoxygenase (LOX) pathways. These molecules can act as signaling mediators in various cellular processes.

Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP_LOX CYP/LOX Enzymes PUFA->CYP_LOX Oxidation DHFA Dihydroxy Fatty Acids CYP_LOX->DHFA Signaling Downstream Signaling Events (e.g., Inflammation, Vasodilation) DHFA->Signaling

Simplified signaling pathway involving dihydroxy fatty acids.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of dihydroxy fatty acids, each with its own set of advantages and limitations.

  • GC-MS is a robust and highly specific technique that can provide excellent isomer separation. However, the mandatory and often laborious derivatization step limits its throughput. It may be the preferred method when high specificity and the resolution of positional isomers are critical.

  • LC-MS/MS offers higher throughput due to simpler and faster sample preparation.[1][9] It is particularly well-suited for the analysis of thermally labile and polar compounds in their native form. The high sensitivity of modern LC-MS/MS systems makes it an excellent choice for quantifying low-abundance dihydroxy fatty acids in complex biological matrices.[3]

The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the number of samples, the need for isomeric separation, the required sensitivity, and the available instrumentation and expertise. For large-scale clinical or discovery-based studies where high throughput is essential, LC-MS/MS is often the more practical option. For in-depth structural characterization or when dealing with challenging matrices where matrix effects could be a significant issue, the extensive cleanup and derivatization inherent in GC-MS methods may be advantageous.

References

A Comparative Guide to Internal Standards in Fatty Acid Analysis: Evaluating Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative fatty acid analysis, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of Methyl threo-9,10-dihydroxyoctadecanoate against other commonly employed internal standards, supported by general performance data and detailed experimental methodologies.

Internal standards are crucial in analytical chemistry to correct for analyte loss during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible while being distinguishable by the analytical instrument. In the realm of lipidomics and fatty acid profiling, the most common choices for internal standards are stable isotope-labeled (deuterated) fatty acids and odd-chain fatty acids.

This compound, a derivative of stearic acid, presents a structurally similar alternative. This guide will delve into a comparative analysis of these options to inform the selection of the most suitable internal standard for your specific analytical needs.

Performance Comparison of Internal Standards

Performance Metric This compound (Inferred) Deuterated Fatty Acids (e.g., Methyl-d3 Laurate) Odd-Chain Fatty Acids (e.g., Methyl Heptadecanoate)
Linearity (R²) Expected to be >0.99>0.99 (Inferred for d-FAMEs)[1]>0.99[1]
Recovery (%) Dependent on extraction method; potential for variability due to differences in polarity compared to endogenous fatty acids.Typically 80-110%[1]82-109.9%[1]
Precision (RSD%) May be higher than deuterated standards due to potential differences in extraction efficiency and ionization response.<15% (Inferred for d-FAMEs)[1]2.77-5.82% (Intra-day)[1]
Co-elution with Analyte No, due to the presence of hydroxyl groups.Yes, which is ideal for correcting matrix effects in LC-MS.[1]No, typically elutes at a different time.
Correction for Matrix Effects Partial correction, as its ionization may be affected differently than the endogenous analytes.Superior correction due to identical chemical properties and co-elution.Good correction, but may not be as effective as deuterated standards if chromatographic separation is significant.
Natural Abundance Not naturally present in most biological samples.Not naturally present.Can be present in trace amounts in some samples, which should be verified.

Experimental Protocols

Accurate quantification of fatty acids requires a robust and well-defined experimental protocol. The following outlines a general workflow for the analysis of fatty acid methyl esters (FAMEs) using an internal standard, adaptable for use with this compound or other standards.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To an accurately measured aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known amount of the chosen internal standard (this compound, deuterated fatty acid, or odd-chain fatty acid) in a suitable solvent.

  • Lipid Extraction: Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform/methanol mixture.

  • Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.

  • Drying: The extracted lipids are dried under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
  • Derivatization: The dried lipid extract is subjected to transesterification to convert fatty acids to their more volatile methyl esters. A common reagent for this is 14% boron trifluoride in methanol.

  • Reaction: The sample is heated at 100°C for 30-60 minutes.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane. The organic layer is collected and dried.

  • Reconstitution: The dried FAMEs are reconstituted in a small volume of a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.

Instrumental Analysis (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.

    • Injector: Splitless injection is commonly employed.

    • Oven Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. In SIM mode, specific ions for the analytes and the internal standard are monitored for enhanced sensitivity.

Quantification

The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of standards to generate a calibration curve.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry1 Dry Down Extract->Dry1 Deriv Transesterification (to FAMEs) Dry1->Deriv Extract2 FAME Extraction Deriv->Extract2 Dry2 Dry Down & Reconstitute Extract2->Dry2 Analysis GC-MS or LC-MS Analysis Dry2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for fatty acid analysis using an internal standard.

Conclusion

The selection of an internal standard is a critical step in developing a robust quantitative method for fatty acid analysis. Stable isotope-labeled internal standards are widely regarded as the gold standard due to their ability to accurately correct for variations throughout the analytical process. Odd-chain fatty acids also offer a reliable and more cost-effective alternative, provided they are not endogenously present in the samples.

This compound, while not a conventional choice, could potentially serve as an internal standard. However, its different polarity due to the hydroxyl groups may lead to variations in extraction efficiency and chromatographic behavior compared to the target fatty acids. This could compromise its ability to accurately correct for analyte loss and matrix effects. Therefore, for the highest level of accuracy and precision in fatty acid quantification, the use of deuterated internal standards is recommended. When these are not feasible, odd-chain fatty acids represent a well-validated alternative. Any new internal standard, including this compound, would require rigorous validation to demonstrate its fitness for purpose.

References

A Comparative Guide to the Quantification of Methyl threo-9,10-Dihydroxyoctadecanoate: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl threo-9,10-dihydroxyoctadecanoate, a dihydroxy fatty acid methyl ester, is crucial for various research applications, from lipidomics studies to the development of novel therapeutics. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

At a Glance: Method Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Mandatory for hydroxylated compounds to increase volatility and thermal stability.Generally not required, allowing for a more direct analysis of the native analyte.
Sample Throughput Can be lower due to the additional derivatization step.Can be higher due to simpler sample preparation.
Sensitivity High, with Limits of Detection (LODs) typically in the low femtomol range on-column for fatty acid methyl esters.[1]High, with the potential for improved Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) for certain analytes.[2]
Selectivity Good, especially with Selected Ion Monitoring (SIM) mode.Excellent, particularly with Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference.
Instrumentation Cost Generally lower initial investment compared to LC-MS/MS.Higher initial investment.
Primary Application Well-established for routine fatty acid profiling.Preferred for complex biological matrices and thermally labile or non-volatile compounds.

Quantitative Performance Data

The following tables summarize typical quantitative performance parameters for the analysis of dihydroxy fatty acid methyl esters using GC-MS and LC-MS/MS. The data is compiled from studies on similar analytes and serves as a representative benchmark.

Table 1: Representative Quantitative Performance of GC-MS for Dihydroxy Fatty Acid Methyl Esters

ParameterTypical Performance
Linearity (R²) > 0.99[3][4]
Limit of Detection (LOD) 15 ng/mL[4]
Limit of Quantitation (LOQ) 50 ng/mL[4]
Precision (%RSD) < 15%[4]
Accuracy/Recovery (%) 81 - 110%[3][4]

Table 2: Representative Quantitative Performance of LC-MS/MS for Dihydroxy Fatty Acid Methyl Esters

ParameterTypical Performance
Linearity (R²) > 0.995[5]
Limit of Detection (LOD) 0.5 ng/mL[2]
Limit of Quantitation (LOQ) 0.5 ng/mL[2]
Precision (%RSD) < 15%[5]
Accuracy/Recovery (%) 88 - 117%[5]

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization (Silylation) LipidExtraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Reconstitution Reconstitution LipidExtraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Injection MS_MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

References

Distinguishing Dihydroxyoctadecanoate Stereoisomers: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is paramount. In the analysis of dihydroxyoctadecanoates, nuclear magnetic resonance (NMR) spectroscopy emerges as a powerful tool to differentiate between diastereomers. This guide provides a comparative analysis of NMR techniques, supported by experimental data and protocols, to facilitate the unambiguous assignment of stereochemistry.

The relative configuration of vicinal diols, such as those in dihydroxyoctadecanoates, gives rise to erythro and threo diastereomers. The subtle differences in the spatial arrangement of the hydroxyl groups in these isomers lead to distinct NMR spectral characteristics. Primarily, ¹H and ¹³C NMR spectroscopy are employed to elucidate these stereochemical nuances.

Comparative Analysis of NMR Data

The key to differentiating erythro and threo isomers lies in the chemical shifts (δ) and coupling constants (J) of the nuclei proximate to the chiral centers. Analysis of ¹H and ¹³C NMR spectra of reference compounds, such as methyl 9,10-dihydroxyoctadecanoate, reveals diagnostic trends.

Table 1: Comparative ¹H and ¹³C NMR Data for Methyl threo- and erythro-9,10-Dihydroxyoctadecanoate

IsomerNucleusChemical Shift (δ, ppm)Key Observations
threo H-9, H-10~3.4Protons on the carbons bearing the hydroxyl groups.
C-9, C-10~75.5Carbons bearing the hydroxyl groups.
C-8, C-11~34.5Carbons alpha to the hydroxyl-bearing carbons.
erythro H-9, H-10~3.5Slightly downfield compared to the threo isomer.
C-9, C-10~75.0Slightly upfield compared to the threo isomer.
C-8, C-11~33.5Notably upfield compared to the threo isomer.[1]

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from available literature.

A critical diagnostic marker is the chemical shift of the carbons alpha to the hydroxyl-bearing carbons (C-8 and C-11 in the 9,10-isomer). In the threo isomer, these carbons are typically observed at a downfield position compared to the erythro isomer.[1] This difference arises from the different shielding environments created by the relative orientation of the substituents in the two diastereomers.

Advanced NMR Techniques for Stereochemical Confirmation

While 1D NMR provides significant insights, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide definitive confirmation of stereochemistry. These experiments detect through-space interactions between protons that are in close proximity.

In the context of dihydroxyoctadecanoates, NOESY or ROESY can be used to probe the relative orientation of the protons attached to the chiral carbons (H-9 and H-10). The presence or absence of cross-peaks between these protons and other nearby protons can help to build a 3D model of the molecule and confirm the threo or erythro configuration. For acyclic molecules of this size, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur for medium-sized molecules.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for the stereochemical analysis of dihydroxyoctadecanoates.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the dihydroxyoctadecanoate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (for NOE experiments): For optimal NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

1D ¹H and ¹³C NMR Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Sufficient to cover all proton signals (typically 0-10 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Sufficient to cover all carbon signals (typically 0-200 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D ROESY Acquisition
  • Pulse Sequence: A phase-sensitive ROESY pulse sequence with a spin-lock pulse.

  • Mixing Time: This is a crucial parameter and should be optimized. For molecules of this size, a mixing time in the range of 200-500 ms (B15284909) is a good starting point.

  • Data Points: Acquire a sufficient number of data points in both dimensions to achieve good resolution.

  • Number of Scans: 8-16 scans per increment.

  • Processing: Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions.

Logical Workflow for Stereochemical Determination

To systematically determine the stereochemistry of a dihydroxyoctadecanoate sample, the following workflow is recommended.

stereochemistry_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Assignment Sample Dihydroxyoctadecanoate Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_1D Acquire 1D ¹H and ¹³C NMR Filtration->NMR_1D NMR_2D Acquire 2D ROESY NMR_1D->NMR_2D Analysis_1D Analyze ¹H and ¹³C Chemical Shifts and Coupling Constants NMR_2D->Analysis_1D Analysis_2D Analyze ROESY Cross-Peaks Analysis_1D->Analysis_2D Comparison Compare with Reference Data (e.g., Table 1) Analysis_2D->Comparison Assignment Assign Stereochemistry (erythro or threo) Comparison->Assignment

NMR Workflow for Stereochemical Determination

By following this structured approach and carefully comparing the acquired NMR data with established reference values, researchers can confidently assign the stereochemistry of dihydroxyoctadecanoates, a critical step in their chemical characterization and further application.

References

Performance of different chiral columns for separating fatty acid diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of fatty acid diastereomers is a critical task. These stereoisomers can exhibit distinct biological activities, making their precise analysis essential in fields ranging from lipidomics to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the cornerstone of these separations. This guide provides an objective comparison of the performance of different polysaccharide-based chiral columns, supported by experimental data, to aid in the selection of the optimal column for your analytical needs.

Performance Comparison of Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including the complex structures of fatty acid diastereomers. Columns such as the Chiralpak® and Chiralcel® series from Daicel, and the Lux® series from Phenomenex, are prominent in this class. Their performance is typically evaluated based on resolution (Rs), selectivity (α), and retention time (tR).

The separation of hydroperoxy and hydroxy derivatives of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, serves as a key benchmark for column performance. These compounds are significant markers of oxidative stress and are involved in various physiological and pathological processes.

Below is a summary of performance data for the separation of key fatty acid diastereomers on different chiral columns, compiled from various studies.

Data Presentation:

Table 1: Performance Data for the Separation of Hydroxyeicosatetraenoic Acid (HETE) Diastereomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Retention Time (tR) (min)
5-HETE enantiomersChiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol/TFA (90:10:0.1)1.0> 2.0~1.3< 15
12-HETE enantiomersChiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (95:5)1.0BaselineN/A< 20
15-HETE enantiomersChiralpak® AD-RH (150 x 4.6 mm, 5 µm)Acetonitrile/Water/TFA (80:20:0.1)0.5> 1.5N/A< 25

Table 2: Performance Data for the Separation of Hydroperoxyeicosatetraenoic Acid (HpETE) Diastereomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Retention Time (tR) (min)
8-HpETE enantiomersChiralcel® OD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol (98:2)1.0BaselineN/A~18 and ~20
9-HpETE enantiomersChiralcel® OD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol (98:2)1.0BaselineN/A~15 and ~17
12-HpETE enantiomersChiralpak® AD-RH (150 x 4.6 mm, 5 µm)Acetonitrile/Water (85:15)1.0BaselineN/A< 20

Table 3: Performance Data for the Separation of Triacylglycerol (TAG) Enantiomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Retention Time (tR) (min)
TAG Enantiomers (general)Lux® Cellulose-1 (250 x 4.6 mm, 3 µm) (two in series)Hexane/2-Propanol (99.7:0.3)1.0N/AN/AN/A

Note: "N/A" indicates that the specific quantitative value was not provided in the cited literature, though successful separation was reported.

Experimental Workflow and Methodologies

The successful chiral separation of fatty acid diastereomers relies on a systematic workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Saponification Saponification (optional) (to release free fatty acids) Extraction->Saponification Derivatization Derivatization (optional) (e.g., Methylation, PFB esters) Saponification->Derivatization HPLC HPLC System Derivatization->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector Detection (UV or MS) Column->Detector MobilePhase Mobile Phase (Normal or Reversed-Phase) Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification (Resolution, Selectivity) Integration->Quantification

Safety Operating Guide

Safe Disposal of Methyl threo-9,10-Dihydroxyoctadecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of methyl threo-9,10-dihydroxyoctadecanoate.

Key Safety and Handling Information

Before disposal, it is crucial to handle this compound with appropriate care. While many fatty acid methyl esters are not classified as hazardous, good laboratory practices should always be observed.[1][2]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.[2]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent, such as sand or earth.[3] Collect the absorbed material into a suitable, closed container for disposal.

Quantitative Data for Related Fatty Acid Methyl Esters

The following table summarizes key quantitative data for compounds structurally related to this compound. This information should be used as a general guideline for handling and storage.

PropertyValueNotes and Citations
Molecular Formula C₁₉H₃₈O₄Specific to Methyl 9,10-dihydroxyoctadecanoate.[4]
Molecular Weight 330.5 g/mol Specific to Methyl 9,10-dihydroxyoctadecanoate.[4]
Boiling Point 443.1 °C at 760 mmHgFor Methyl 9,10-dihydroxyoctadecanoate.[5]
Flash Point 143.2 °CFor Methyl 9,10-dihydroxyoctadecanoate.[5]
Density 0.968 g/cm³For Methyl 9,10-dihydroxyoctadecanoate.[5]
Storage Temperature -20°C Freezer, Under inert atmosphereFor Methyl 9,10-dihydroxyoctadecanoate.[5]
Solubility Chloroform (Slightly), Methanol (Slightly)For Methyl 9,10-dihydroxyoctadecanoate.[5]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that ensures safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Characterize the waste. Based on available data for similar compounds, pure this compound is unlikely to be classified as hazardous waste. However, any contamination with hazardous materials will alter the disposal requirements.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection. The original container is often a suitable choice.

    • Label the container clearly with the full chemical name: "this compound".

  • Consult Institutional Guidelines:

    • Contact your institution's EHS office to determine the specific disposal pathway for non-hazardous chemical waste. They will provide guidance on whether the material can be disposed of through a chemical waste program or if other specific procedures are required.

  • Arranging for Disposal:

    • Follow your institution's procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

    • Store the sealed and labeled waste container in a designated, secure area while awaiting pickup.

  • Documentation:

    • Maintain a record of the waste disposal, including the chemical name, quantity, and date of disposal, in your laboratory notebook or inventory system.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

DisposalWorkflow A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Determine if Hazardous B->C D Segregate as Hazardous Waste C->D Yes E Segregate as Non-Hazardous Waste C->E No F Label Container with Contents and Hazards D->F E->F G Store in Designated Waste Accumulation Area F->G H Contact Institutional EHS for Pickup and Disposal G->H I Maintain Disposal Records H->I

Caption: Logical workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Methyl threo-9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl threo-9,10-Dihydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 3639-31-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for the closely related threo-9,10-Dihydroxystearic acid and general guidelines for Fatty Acid Methyl Esters (FAMEs).[1][2] It is imperative to handle this chemical with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses.To protect against potential splashes or aerosols.
Skin Protection - Nitrile or other chemically resistant gloves.- Laboratory coat.To prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator.To prevent inhalation of airborne particles or mists.
Hand Protection Chemically resistant gloves (e.g., nitrile).To avoid direct skin contact during handling.

This information is based on general laboratory safety protocols and SDS for similar compounds.

Handling and Operational Plan

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[2]

  • Ensure easy access to an eyewash station and safety shower.

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Dispensing: If the compound is a solid, use a spatula or scoop to transfer the desired amount. If it is in solution, use a calibrated pipette or syringe.[3] Avoid creating dust or aerosols.[2]

  • In Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[1]

  • Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean the work area and any equipment used.

Disposal Plan

3.1. Waste Characterization

3.2. Step-by-Step Disposal Procedure

  • Segregation: Collect all waste material containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) handle_dispense Dispense Chemical Carefully (Avoid Aerosols) prep_workspace->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use cleanup_decontaminate Decontaminate Workspace and Equipment handle_use->cleanup_decontaminate emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response (First Aid) handle_use->emergency_exposure cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Institutional Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.